molecular formula C15H11NO2 B1625591 2-Phenyl-1H-indole-3-carboxylic acid CAS No. 59050-38-3

2-Phenyl-1H-indole-3-carboxylic acid

Cat. No.: B1625591
CAS No.: 59050-38-3
M. Wt: 237.25 g/mol
InChI Key: HTNDATZONOWSFF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indole-3-carboxylic acid (CAS 59050-38-3) is a high-purity indole derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C15H11NO2 and a molecular weight of 237.25 g/mol, this compound features the 2-phenylindole structure, which is recognized as a "privileged scaffold" in pharmaceutical research . This term refers to molecular frameworks capable of binding to multiple, often unrelated, biological targets, making them invaluable starting points for developing therapeutic agents . The incorporation of a carboxylic acid group at the 3-position further enhances its utility, as this moiety can act as a critical pharmacophore, forming essential hydrogen bonds or ionic interactions with enzymes and receptors . The indole nucleus is a cornerstone of heterocyclic chemistry and is present in a vast array of biologically active molecules and natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin . Indole derivatives, in general, have demonstrated a broad spectrum of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial effects, creating widespread interest among researchers to synthesize and screen various indole derivatives . Furthermore, related indole-3-carboxylic acid derivatives have been identified in published research as direct activators of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy, highlighting the potential of this chemical class in developing treatments for metabolic disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNDATZONOWSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495408
Record name 2-Phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59050-38-3
Record name 2-Phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 2-Phenyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and biological properties of 2-Phenyl-1H-indole-3-carboxylic acid , a critical scaffold in medicinal chemistry known for its activity at the GPR35 receptor and as a precursor to high-affinity TSPO ligands.

CAS Registry Number: 59050-38-3 Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.25 g/mol

Executive Summary

2-Phenyl-1H-indole-3-carboxylic acid is a heterocyclic building block belonging to the indole-3-carboxylic acid family. While the indole core is ubiquitous in nature (e.g., tryptophan, serotonin), the 2-phenyl-3-carboxyl substitution pattern confers unique lipophilicity and steric properties that privilege this scaffold for specific G-protein coupled receptors (GPCRs) and mitochondrial transporter interactions.

This compound serves two primary roles in drug development:

  • Direct Agonist: It acts as a ligand for GPR35 , an orphan GPCR involved in inflammatory regulation and pain signaling.

  • Synthetic Intermediate: It is the direct precursor to 2-phenylindole-3-acetamides (e.g., FGIN-1-27), which are potent ligands for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.

Chemical Identity & Physiochemical Properties[2][3][4][5]

The molecule features a planar indole bicycle fused to a phenyl ring at the C2 position, creating an extended


-conjugated system. The C3 carboxylic acid provides a critical hydrogen-bond donor/acceptor motif and an ionizable center at physiological pH.
PropertyValue / Description
IUPAC Name 2-Phenyl-1H-indole-3-carboxylic acid
SMILES OC(=O)C1=C(NC2=CC=CC=C12)C3=CC=CC=C3
Appearance Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, Ethanol
pKa (Acid) ~4.53 (Predicted)
LogP ~4.1 (High lipophilicity due to 2-phenyl group)
H-Bond Donors 2 (Indole NH, Carboxyl OH)
H-Bond Acceptors 2 (Carboxyl oxygens)

Synthetic Framework

The most robust synthetic route utilizes the Fischer Indole Synthesis , coupling phenylhydrazine with a


-keto ester followed by hydrolysis. This method is preferred over direct carboxylation of 2-phenylindole due to higher regioselectivity and yield.
Reaction Mechanism (Fischer Indole Route)

The synthesis proceeds in two stages:[1][2]

  • Condensation: Phenylhydrazine reacts with ethyl benzoylacetate to form a hydrazone.

  • Sigmatropic Rearrangement: Acid-catalyzed [3,3]-sigmatropic rearrangement yields the indole core (Ethyl 2-phenylindole-3-carboxylate).

  • Hydrolysis: Saponification of the ester yields the free acid.

SynthesisPath Start1 Phenylhydrazine Inter1 Phenylhydrazone Intermediate Start1->Inter1 Condensation (-H2O) Start2 Ethyl Benzoylacetate (Beta-Keto Ester) Start2->Inter1 Inter2 Ethyl 2-phenylindole- 3-carboxylate Inter1->Inter2 Polyphosphoric Acid [3,3]-Rearrangement -NH3 Final 2-Phenyl-1H-indole- 3-carboxylic acid Inter2->Final KOH / EtOH Hydrolysis

Figure 1: Synthetic pathway from commercially available precursors to the target acid via the Fischer Indole strategy.

Medicinal Chemistry & Biological Applications[3][6][9][12]

GPR35 Agonism

GPR35 is an orphan receptor expressed in the gastrointestinal tract and immune cells.[3] 2-Phenyl-1H-indole-3-carboxylic acid derivatives have been identified as surrogate agonists.

  • Mechanism: The carboxylate group mimics the acidic moiety of Kynurenic acid (the putative endogenous ligand), while the 2-phenyl group occupies a hydrophobic pocket within the receptor's orthosteric site.

  • Therapeutic Potential: Modulation of GPR35 is currently explored for treating inflammatory bowel disease (IBD) and nociceptive pain .

TSPO Ligand Precursor

The Translocator Protein (18 kDa) is a biomarker for neuroinflammation (microglial activation).

  • Relationship: The acid itself is rarely the final drug; rather, it is amidation of this acid that yields high-affinity ligands.

  • Key Derivative: FGIN-1-27 (N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide) is a classic TSPO ligand derived from this scaffold. The 2-phenyl group is essential for binding affinity to the TSPO cholesterol-binding pocket.

Structure-Activity Relationship (SAR)
  • C2-Phenyl Ring: Essential for lipophilic interaction. Substitutions (e.g., 4-F, 4-Cl) often increase potency by filling hydrophobic sub-pockets.

  • N1-Position: Alkylation at the indole nitrogen (N-H) generally reduces polarity and can modulate receptor selectivity (GPR35 vs. TSPO).

  • C3-Carboxyl:

    • Free Acid: Favors GPR35 agonism.

    • Amide/Ester: Favors TSPO binding and membrane permeability.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-phenylindole-3-carboxylate
  • Reagents: Phenylhydrazine (1.0 eq), Ethyl benzoylacetate (1.0 eq), Ethanol (solvent), Polyphosphoric acid (PPA) or ZnCl₂ (catalyst).

  • Step 1 (Hydrazone Formation): Mix phenylhydrazine and ethyl benzoylacetate in ethanol with a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours. Evaporate solvent to obtain the hydrazone oil.

  • Step 2 (Cyclization): Add the hydrazone to PPA heated to 100°C. Stir vigorously for 30-60 minutes. The mixture will darken.

  • Workup: Pour the reaction mixture onto crushed ice. The ester precipitates as a solid.[4] Filter, wash with water, and recrystallize from ethanol.

    • Yield Expectation: 60-75%.

Protocol B: Hydrolysis to 2-Phenyl-1H-indole-3-carboxylic acid
  • Reagents: Ethyl 2-phenylindole-3-carboxylate (from Protocol A), KOH (3.0 eq), Ethanol (95%), Water.

  • Procedure:

    • Dissolve the ester in ethanol (10 mL/g).

    • Add aqueous KOH solution (50% w/v).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of the ester spot).

  • Isolation:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the residue with water.

    • Critical Step: Acidify the solution carefully with 6N HCl to pH ~2. The carboxylic acid will precipitate as a voluminous solid.

    • Filter the solid and wash extensively with cold water to remove inorganic salts.

    • Dry in a vacuum oven at 60°C.

Analytical Characterization

To validate the synthesis, the following spectral signals are diagnostic:

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 11.5–12.0 ppm (s, 1H): Indole N-H (Broad, exchangeable).

  • δ 12.0–12.5 ppm (s, 1H): Carboxylic Acid O-H (Very broad, may be invisible if wet).

  • δ 8.0–8.1 ppm (d, 1H): Indole C4-H (Deshielded by the adjacent carbonyl).

  • δ 7.5–7.7 ppm (m, 2H): Phenyl ortho-protons.

  • δ 7.1–7.5 ppm (m, 6H): Remaining aromatic protons (Indole C5,6,7 and Phenyl meta/para).

Mass Spectrometry (ESI-):

  • m/z 236.1 [M-H]⁻: Dominant peak corresponding to the deprotonated carboxylate anion.

References

  • GPR35 Agonism: Wang, J., et al. "Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists." Journal of Medicinal Chemistry, 2011. Link

  • TSPO Ligand Development: Kozikowski, A. P., et al. "Synthesis and Biology of the 2-Phenylindole-3-acetamides (FGIN-1-27)." Journal of Medicinal Chemistry, 1993. Link

  • Fischer Indole Synthesis Protocol: Robinson, B. "The Fischer Indole Synthesis."[2][4] Chemical Reviews, 1963. Link

  • General Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 613305 (Aldehyde derivative/Related). Link

  • GPR35 and Tyrosine Metabolites: Deng, H., & Fang, Y. "Multiple tyrosine metabolites are GPR35 agonists."[3] Scientific Reports, 2012. Link

Sources

molecular weight and formula of 2-phenylindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodologies, and Therapeutic Utility [1]

Executive Summary

2-Phenylindole-3-carboxylic acid (CAS: 59050-38-3) represents a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and oncology therapeutics targeting the Bcl-2/Mcl-1 apoptotic pathways.[1] As a derivative of the indole pharmacophore, its rigid bicyclic structure provides a privileged platform for hydrophobic interactions within protein binding pockets.[1] This guide provides a definitive technical analysis of its molecular properties, a validated multi-step synthesis protocol, and an overview of its application in modern drug discovery.[1]

Molecular Identity & Physicochemical Properties[2][3]

The following data establishes the baseline identity for 2-phenylindole-3-carboxylic acid. Researchers should use these metrics for quality control (QC) and compound validation.

Table 1: Chemical Identification & Properties[1][2]
PropertySpecification
Chemical Name 2-Phenyl-1H-indole-3-carboxylic acid
CAS Registry Number 59050-38-3
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.25 g/mol
Appearance Off-white to pale brown crystalline solid
Solubility High: DMSO, DMF, Methanol; Low: Water, Hexane
pKa (Predicted) ~4.2 (Carboxylic Acid), ~16.0 (Indole NH)
Melting Point >250 °C (Decomposition observed in analogues)
SMILES O=C(O)C1=C(C2=CC=CC=C2)NC3=C1C=CC=C3

Synthetic Pathways & Experimental Protocols

The synthesis of 2-phenylindole-3-carboxylic acid is most reliably achieved through a stepwise functionalization of the 2-phenylindole core.[1] While direct carboxylation is possible, the Formylation-Oxidation Route offers higher regioselectivity and cleaner workup profiles for laboratory-scale production.

Phase 1: Construction of the Indole Core (Fischer Indole Synthesis)

Objective: Synthesize the precursor 2-phenylindole from acetophenone and phenylhydrazine.[1][2]

  • Reagents: Acetophenone (1.0 eq), Phenylhydrazine (1.0 eq), Polyphosphoric Acid (PPA) or ZnCl₂.[1]

  • Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement and ammonia elimination.[1]

  • Protocol:

    • Mix acetophenone and phenylhydrazine in glacial acetic acid.

    • Heat to reflux (approx. 120°C) for 2 hours to form the hydrazone intermediate.

    • Add PPA catalyst and heat to 100°C for 1 hour to induce cyclization.

    • Quench in ice water; filter the precipitate. Recrystallize from ethanol to yield 2-phenylindole (Yield: ~75-85%).[1]

Phase 2: Functionalization to Carboxylic Acid

Objective: Convert 2-phenylindole to the target acid via an aldehyde intermediate.

  • Step A: Vilsmeier-Haack Formylation

    • Reagents: POCl₃, DMF.[1]

    • Process: React 2-phenylindole with POCl₃/DMF at 0°C -> RT. Hydrolyze the iminium salt to obtain 2-phenylindole-3-carboxaldehyde (CAS: 25365-71-3).[1]

  • Step B: Pinnick Oxidation (Chlorite Oxidation) [1]

    • Reagents: Sodium Chlorite (NaClO₂), NaH₂PO₄ (buffer), 2-Methyl-2-butene (scavenger), t-Butanol/Water.[1]

    • Process:

      • Dissolve the aldehyde in t-BuOH/H₂O.

      • Add scavenger to prevent chlorination of the electron-rich indole ring.

      • Slowly add NaClO₂. Monitor via TLC until aldehyde consumption is complete.

      • Acidify workup to precipitate 2-phenylindole-3-carboxylic acid.[1]

Visual Synthesis Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisPath Start Starting Materials (Acetophenone + Phenylhydrazine) Inter1 Intermediate: Phenylhydrazone Start->Inter1 Condensation (AcOH, Reflux) Core Core Scaffold: 2-Phenylindole Inter1->Core Fischer Cyclization (PPA or ZnCl2) Aldehyde Precursor: 2-Phenylindole-3-carboxaldehyde Core->Aldehyde Vilsmeier-Haack (POCl3/DMF) Target Target Product: 2-Phenylindole-3-carboxylic Acid Aldehyde->Target Pinnick Oxidation (NaClO2, Scavenger)

Figure 1: Stepwise synthetic route from raw materials to the final carboxylic acid derivative, highlighting the critical oxidation step.[1]

Structural Characterization

Validation of the synthesized compound requires multi-modal spectroscopic analysis.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (exchangeable with D₂O).[1]

    • Indole NH: Broad singlet at δ 11.5–12.0 ppm.

    • Aromatic Region: Multiplets at δ 7.0–8.2 ppm corresponding to the phenyl ring and indole backbone.[1] The proton at the indole C4 position typically appears as a doublet downfield due to the anisotropic effect of the C3-carbonyl group.

  • Mass Spectrometry (ESI-MS):

    • Negative Mode [M-H]⁻: m/z 236.2.

    • Positive Mode [M+H]⁺: m/z 238.3.

  • IR Spectroscopy (ATR):

    • C=O Stretch: Strong band at 1650–1690 cm⁻¹ (characteristic of conjugated carboxylic acids).[1]

    • O-H/N-H Stretch: Broad absorption at 2800–3300 cm⁻¹.

Pharmacological & Industrial Relevance[6][7]

Drug Discovery Applications

The 2-phenylindole-3-carboxylic acid scaffold is a bioisostere for various biaryl acids used in oncology and inflammation research.[1]

  • Bcl-2/Mcl-1 Inhibition: Derivatives of this acid have shown potency as dual inhibitors of Bcl-2 and Mcl-1 proteins.[1][3] The carboxylic acid moiety often forms a critical salt bridge with arginine residues (e.g., Arg263 in Bcl-2) within the hydrophobic groove of the anti-apoptotic protein, facilitating cancer cell apoptosis.[1]

  • Tubulin Polymerization: Substituted 2-phenylindoles bind to the colchicine site of tubulin, disrupting microtubule dynamics. The 3-carboxylic acid group can be esterified or amidated to improve cell permeability while maintaining affinity for the tubulin interface.

  • COX-2 Inhibition: The structural similarity to indomethacin allows 2-phenylindole-3-carboxylic acid derivatives to dock into the cyclooxygenase active site, offering anti-inflammatory potential with distinct selectivity profiles compared to traditional NSAIDs.[1]

Signaling Pathway Interaction

The diagram below details the mechanism of action for Bcl-2 inhibition involving this scaffold.

Mechanism Compound 2-Phenylindole-3-COOH (Ligand) Target Bcl-2 / Mcl-1 (Anti-apoptotic Protein) Compound->Target Binds to Interaction Hydrophobic Groove Binding (Salt Bridge Formation) Target->Interaction Inhibits Effect Release of Pro-apoptotic Factors (Bax/Bak) Interaction->Effect Triggers Outcome Mitochondrial MOMP & Apoptosis Effect->Outcome Leads to

Figure 2: Mechanism of action for 2-phenylindole-3-carboxylic acid derivatives in apoptotic regulation.

References

  • PubChem. (2025).[1] 2-Phenylindole-3-carboxaldehyde (Precursor Data).[1] National Library of Medicine.

  • ChemicalBook. (2025).[1] 2-Phenylindole Synthesis and Properties.[1]

  • Dhaneesh, S., et al. (2023).[1] Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research.

  • Li, G., et al. (2017).[1] Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors.[1][3] Bioorganic & Medicinal Chemistry.[3]

  • Sigma-Aldrich. (2025).[1] 2-Phenylindole-3-carboxaldehyde Product Sheet.[1][4][5][6][1]

Sources

thermodynamic stability of 2-Phenyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Phenyl-1H-indole-3-carboxylic Acid

Executive Summary

2-Phenyl-1H-indole-3-carboxylic acid is a heterocyclic compound featuring an indole core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive molecules.[1][2] The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly impacting its shelf-life, formulation design, manufacturing processes, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the principles, methodologies, and critical factors governing the . By integrating computational predictions with established experimental protocols, this document serves as a self-validating framework for researchers, scientists, and drug development professionals to thoroughly characterize and control the stability of this important molecular scaffold.

The Central Role of Thermodynamic Stability

The molecular structure of 2-Phenyl-1H-indole-3-carboxylic acid, comprising an indole nucleus, a phenyl group at the C2 position, and a carboxylic acid at the C3 position, dictates its physicochemical properties. Understanding its thermodynamic stability is not an academic exercise; it is a critical-path activity in pharmaceutical development. An unstable compound can undergo degradation, leading to loss of potency, formation of potentially toxic impurities, and altered bioavailability. Therefore, a robust stability profile is essential for regulatory approval and successful commercialization.

G start Define Molecular Structure conf Conformational Analysis start->conf dft DFT Calculations (Energy, Enthalpy) conf->dft solvent Solvent Effect Modeling dft->solvent pathway Predict Degradation Pathways dft->pathway report Generate Stability Prediction Report solvent->report pathway->report

Caption: Workflow for computational stability assessment.

Empirical Validation: Experimental Stability Profiling

Experimental testing provides the definitive evidence of a compound's thermodynamic stability under real-world conditions. A multi-pronged approach combining thermal analysis and forced degradation studies is required for a comprehensive profile.

Causality Behind the Approach: While computational methods are predictive, experimental analysis is descriptive. It measures the actual physical and chemical changes a material undergoes when subjected to stress, providing the ground truth for stability assessment.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state stability of a compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. [3][4]It is used to determine the melting point (an indicator of purity and identity), enthalpy of fusion, and to detect polymorphic transitions or degradation events. [5]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is critical for identifying the onset temperature of thermal decomposition and quantifying mass loss associated with desolvation or degradation. [6]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. [7]These studies are fundamental to developing stability-indicating analytical methods. Key conditions include:

  • Hydrolytic Degradation: Testing in acidic, basic, and neutral aqueous solutions to assess susceptibility to hydrolysis.

  • Oxidative Degradation: Exposing the compound to an oxidizing agent (e.g., hydrogen peroxide) to evaluate its sensitivity to oxidation.

  • Photolytic Degradation: Exposing the solid material and solutions to controlled light sources (e.g., UV and visible light) according to ICH Q1B guidelines to determine photosensitivity. [7][8]Indole derivatives can be susceptible to photodegradation, making this a critical test. [9]

G cluster_thermal Thermal Analysis cluster_stress Forced Degradation dsc DSC (Melting, Transitions) analysis Analysis by Stability- Indicating Method (e.g., HPLC) dsc->analysis tga TGA (Decomposition Temp.) tga->analysis hydro Hydrolysis (Acid, Base, Neutral) hydro->analysis ox Oxidation (e.g., H₂O₂) ox->analysis photo Photostability (ICH Q1B) photo->analysis api API Sample (2-Phenyl-1H-indole- 3-carboxylic acid) api->dsc api->tga api->hydro api->ox api->photo report Comprehensive Stability Report analysis->report

Caption: Integrated workflow for experimental stability profiling.

Data Interpretation & Summary

The data gathered from both computational and experimental studies must be synthesized to form a complete stability profile. Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Illustrative Thermal Analysis Data

ParameterValueSignificance
Melting Point (Tₘ)225-228 °C (onset)Indicator of identity and purity. A sharp peak suggests high crystallinity.
Enthalpy of Fusion (ΔHբ)120 J/gEnergy required to melt the solid; related to lattice energy and intermolecular forces.
Decomposition Onset (TᏧ)~250 °C (in N₂)Temperature at which significant mass loss begins, defining the upper limit for thermal processing.

Table 2: Summary of Forced Degradation Behavior (Illustrative)

ConditionObservationImplication
0.1 M HCl, 80°C, 24hMinor degradation (<2%)Stable to acidic hydrolysis under accelerated conditions.
0.1 M NaOH, 80°C, 24hModerate degradation (~15%)Susceptible to base-catalyzed hydrolysis. May require formulation pH control.
10% H₂O₂, RT, 24hSignificant degradation (>30%)Susceptible to oxidation. Protection from oxidative stress is necessary.
ICH Q1B PhotostabilityNoticeable degradation, color changePhotolabile. Requires light-protective packaging and handling. [10]

Detailed Experimental Protocols

Trustworthiness Through Self-Validation: The following protocols are designed as self-validating systems. Each includes system suitability checks, the use of controls, and clearly defined parameters to ensure the reliability and reproducibility of the results.

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and enthalpy of fusion.

  • Instrumentation: Calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 2-3 mg of 2-Phenyl-1H-indole-3-carboxylic acid into a standard aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

    • Place the sample and reference pans into the DSC cell.

    • Causality: Purge the cell with a dry inert gas (e.g., Nitrogen at 50 mL/min) to prevent thermo-oxidative degradation and ensure a stable baseline.

    • Equilibrate the cell at 30 °C.

    • Heat the sample from 30 °C to 300 °C at a linear heating rate of 10 °C/min. The heating rate is a balance between resolution and sensitivity.

    • Record the heat flow versus temperature data.

  • Data Analysis:

    • Determine the onset temperature and peak maximum of the endotherm corresponding to melting.

    • Integrate the peak area to calculate the enthalpy of fusion (ΔHբ).

  • System Suitability: Verify the temperature and enthalpy accuracy of the instrument using a certified reference standard (e.g., Indium) prior to the sample run.

Protocol: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal decomposition temperature.

  • Instrumentation: Calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample onto the TGA pan.

    • Place the pan onto the TGA balance mechanism.

    • Causality: Purge the furnace with a dry inert gas (e.g., Nitrogen at 50 mL/min) to create an inert atmosphere, ensuring that mass loss is due to thermal decomposition, not oxidation.

    • Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 °C/min.

    • Record the mass (%) versus temperature data.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve, often calculated as the intersection of the baseline tangent and the inflection point tangent.

Protocol: Photostability (Solid State, per ICH Q1B)
  • Objective: To evaluate the stability of the solid drug substance upon exposure to light.

  • Instrumentation: Photostability chamber equipped with light sources compliant with ICH Q1B Option 2 (cool white fluorescent and near-UV lamps). [8]3. Procedure:

    • Place a thin layer (not more than 3 mm deep) of the sample in a chemically inert, transparent container.

    • Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.

    • Place both the test sample and the dark control in the photostability chamber.

    • Causality: The dark control is essential to differentiate between degradation caused by light versus degradation caused by thermal effects from the lamps.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [7] 6. At the end of the exposure period, visually inspect both samples for any changes in physical appearance (e.g., color).

    • Analyze both the exposed sample and the dark control using a validated stability-indicating HPLC method to determine the amount of degradation and quantify any photoproducts.

  • Data Analysis:

    • Compare the chromatograms of the exposed sample and the dark control.

    • Calculate the percentage loss of the parent compound and the percentage of major degradation products formed.

Conclusion

A thorough understanding of the is paramount for its successful development as a pharmaceutical agent. This guide outlines a robust, integrated strategy that combines predictive computational modeling with definitive experimental analysis. By following these principles and protocols, researchers can build a comprehensive stability profile, enabling informed decisions in formulation development, manufacturing, packaging, and storage, thereby ensuring the delivery of a safe, stable, and effective final product.

References

  • Alauddin, M., et al. (2021). The temperature and solvent effect on the structural, thermodynamic and electronic properties of Auxin: A computational study. ResearchGate. Available at: [Link]

  • Gotor-Gotor, R., et al. (2020). DES-Type Interactions To Promote Solvent-Free and Metal-Free Reactions between Nitrogen-Containing Heterocycles and Allylic Alcohols. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. Available at: [Link]

  • Sathyanarayana, D.N., & Khasim, S. (1986). SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION AND FLUORESCENCE SPECTRA OF INDOLE-4-CARBOXYLIC ACID: PROTOTROPIC EQUILIBRIA IN AQUEOUS SOLUTIONS. ResearchGate. Available at: [Link]

  • Bagle, A.R., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Wikipedia. Available at: [Link]

  • Numponsak, T., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Available at: [Link]

  • Li, M., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. Available at: [Link]

  • Al-Achi, A., & Gupta, M.R. (2015). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]

  • Ribeiro da Silva, M.A.V., et al. (2018). Experimental and computational energetic study of 1-R-2-phenylindole (R = H, CH3, C2H5). Structural Chemistry. Available at: [Link]

  • Canale, V., et al. (2021). 2-Phenyl-1 H -pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Grigore, M.E. (2017). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • TA Instruments. (2022). What is Differential Scanning Calorimetry? TA Instruments. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. Available at: [Link]

  • Sharma, R.K. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Golec, B., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B. Available at: [Link]

  • Rodante, F., Marrosu, G., & Catalani, G. (1991). Thermal analysis of 2-phenyl-arylimino-3H-indoles using simultaneous TG-DSC. Thermochimica Acta. Available at: [Link]

  • Abdel-Ghani, N.T., & El-Rabbat, M.M. (2007). Determination of Thermodynamic Parameters of Some Complexes of 2-Methylindole-3-Carboxaldehyde 4-Phenyl-3-Thiosemicarbazone. DSpace Repository. Available at: [Link]

  • Payne, K.A.P., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. The University of Liverpool Repository. Available at: [Link]

  • Riseley, R., et al. (2023). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

  • Donoso, R.A., et al. (2021). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Available at: [Link]

  • Reddy, G.J., et al. (2012). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylindole-3-carboxaldehyde. PubChem. Available at: [Link]

  • Reddy, G.J., et al. (2013). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. ResearchGate. Available at: [Link]

  • Kasyan, A., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules. Available at: [Link]

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Biological Activity of 2-Phenyl-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental methodologies for 2-Phenyl-1H-indole-3-carboxylic acid derivatives .

Technical Guide & Research Whitepaper

Executive Summary

The 2-phenyl-1H-indole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic indole core substituted with a phenyl group at the C2 position and a carboxyl functionality (acid, ester, amide, or hydrazide) at the C3 position. This specific substitution pattern confers unique electronic and steric properties that facilitate binding to diverse biological targets, including tubulin , Cyclooxygenase-2 (COX-2) , and bacterial cell membranes.

Recent pharmacological evaluations identify this class as potent agents in three primary domains:

  • Oncology: Inhibition of tubulin polymerization and suppression of NF-κB signaling in breast (MCF-7, MDA-MB-231) and lung (A549) carcinomas.

  • Inflammation: Selective COX-2 inhibition with reduced gastrointestinal toxicity compared to traditional NSAIDs.

  • Antimicrobial: Biofilm disruption and membrane depolarization against methicillin-resistant Staphylococcus aureus (MRSA).

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is strictly governed by the electronic nature of substituents on the phenyl ring (C2) and the functionalization of the carboxyl group (C3).

Core Scaffold Analysis
  • Position 1 (NH): Free NH is often required for hydrogen bonding within the receptor pocket (e.g., COX-2 active site). N-alkylation (e.g., methyl, benzyl) can modulate lipophilicity but may reduce potency against specific targets like tubulin.

  • Position 2 (Phenyl Ring): The "anchor" of the molecule.

    • Electron-Withdrawing Groups (EWGs): Substituents like 4-F , 4-Cl , or 4-NO₂ enhance metabolic stability and often increase anticancer potency.

    • Lipophilic Groups:4-OMe or 4-Methyl substitutions improve membrane permeability and are critical for tubulin binding affinity.

  • Position 3 (Carboxyl Moiety): The "warhead" or interaction site.

    • Carboxylic Acids: High polarity; often serve as prodrugs or direct COX-2 inhibitors (salt bridge formation).

    • Hydrazides/Amides: Conversion to hydrazide (-CONHNH₂) or amide linked to thiazolidinones significantly enhances anti-inflammatory and antimicrobial activity by providing additional H-bond donors/acceptors.

SAR Data Summary
Derivative SubtypeC2-Phenyl SubstituentC3-ModificationPrimary ActivityIC50 / MIC
Indole-3-carbaldehyde 4-MethoxyAldehyde (-CHO)Anticancer (Breast)5–20 nM (IC50)
Indole-3-hydrazide 4-ChloroThiazolidinone linkageAnti-inflammatory>80% Edema Inhibition
Indole-3-amide UnsubstitutedPolyamine conjugateAntimicrobial (MRSA)1–4 µg/mL (MIC)
Sulfonyl-indole 4-MethylsulfonylKetone/AcidCOX-2 Inhibition0.6 µM (IC50)

Mechanism of Action (MOA)

The versatility of 2-phenyl-1H-indole-3-carboxylic acid derivatives stems from their ability to modulate distinct signaling pathways depending on their specific functionalization.

Oncology: Tubulin Polymerization & NF-κB Inhibition

Derivatives with lipophilic C2-phenyl substituents function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Concurrently, these compounds downregulate Nuclear Factor-kappa B (NF-κB), reducing the expression of survival proteins like Bcl-2.

Inflammation: Selective COX-2 Inhibition

The 2-phenyl moiety mimics the arachidonic acid structure, allowing the molecule to fit into the hydrophobic channel of the COX-2 enzyme. The indole NH and C3-carbonyl groups form hydrogen bonds with Arg120 and Tyr355 at the active site, selectively inhibiting prostaglandin synthesis without blocking the constitutive COX-1 enzyme.

MOA Visualization

The following diagram illustrates the dual-pathway interference (Inflammation and Cancer) typical of these derivatives.

MOA_Pathways Compound 2-Phenyl-1H-indole-3-carboxylic Acid Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibits (IC50 ~0.6µM) Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Inflammation Inflammation & Pain Response PGE2->Inflammation Promotes Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Mitosis G2/M Phase Arrest Polymerization->Mitosis Disrupts Apoptosis Apoptosis (Cancer Cell Death) Mitosis->Apoptosis Induces

Caption: Dual mechanistic action of 2-phenylindole derivatives targeting COX-2 mediated inflammation and Tubulin-dependent cell division.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of a representative derivative: 2-Phenyl-1H-indole-3-carbohydrazide .

Synthesis Protocol (Fischer Indole Strategy)

This pathway utilizes a one-pot or two-step sequence starting from phenylhydrazine and ethyl benzoylacetate.

Reagents: Phenylhydrazine, Ethyl benzoylacetate, Polyphosphoric acid (PPA), Hydrazine hydrate, Ethanol.

  • Cyclization (Indole Core Formation):

    • Mix phenylhydrazine (0.01 mol) and ethyl benzoylacetate (0.01 mol) in a round-bottom flask.

    • Add Polyphosphoric acid (PPA) (10 g) as a catalyst/solvent.

    • Heat at 100–120°C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Pour the reaction mixture into crushed ice. Neutralize with 10% NaHCO₃.

    • Filter the precipitate (Ethyl 2-phenyl-1H-indole-3-carboxylate) and recrystallize from ethanol.

  • Hydrazide Conversion (Functionalization):

    • Dissolve the ester intermediate (0.005 mol) in absolute ethanol (30 mL).

    • Add Hydrazine hydrate (99%, 0.05 mol) dropwise.

    • Reflux for 6–8 hours .

    • Cool to room temperature; the solid product (carbohydrazide) will precipitate.

    • Filter, wash with cold ethanol, and dry under vacuum.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against MCF-7 (breast cancer) cells.

  • Cell Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM medium supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve the test compound in DMSO (ensure final DMSO concentration <0.1%). Prepare serial dilutions (0.1 µM to 100 µM) and add to wells. Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Future Directions & Translational Potential

The 2-phenyl-1H-indole-3-carboxylic acid scaffold is evolving beyond simple cytotoxicity.

  • Hybrid Molecules: Current research focuses on linking this scaffold with 1,2,4-triazoles or thiazolidinones to create "super-hybrids" that overcome multi-drug resistance (MDR) in bacteria.

  • PROTACs: Exploiting the indole core as a ligand for E3 ligase recruitment in Proteolysis Targeting Chimeras (PROTACs) to degrade specific oncogenic proteins.

  • Neuroprotection: Emerging data suggests potential in inhibiting oxidative stress markers relevant to Alzheimer's disease, given the indole's radical scavenging properties.

References

  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole Systems. Journal of Applied Pharmaceutical Science, 2019.

  • Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Biochemical Pharmacology, 2007.[1]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 2023.

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 2010.[2]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry, 2011.

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A Comprehensive Guide to the Crystal Structure Analysis of 2-Phenyl-1H-indole-3-carboxylic Acid: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the process of determining and analyzing the crystal structure of 2-Phenyl-1H-indole-3-carboxylic acid. This compound belongs to the indole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] A thorough understanding of the three-dimensional arrangement of atoms in this molecule, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutic agents.

This document will guide the reader through the essential stages of crystal structure analysis, commencing with the synthesis of the target compound, followed by the critical step of single-crystal growth, and culminating in the detailed methodology of X-ray diffraction data collection and structural refinement. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout to ensure scientific rigor and reproducibility.

Synthesis and Purification of 2-Phenyl-1H-indole-3-carboxylic Acid

The journey to elucidating a crystal structure begins with the synthesis of a pure compound. The Fischer indole synthesis is a classic and versatile method for preparing 2-phenylindoles. The general strategy involves the acid-catalyzed reaction of phenylhydrazine with a suitable ketone, in this case, a precursor to the 3-carboxylic acid derivative.

Experimental Protocol: Synthesis

A plausible synthetic route to 2-Phenyl-1H-indole-3-carboxylic acid is a multi-step process. A common precursor is 2-phenylindole, which can be synthesized via the Fischer indole synthesis from acetophenone and phenylhydrazine. The subsequent introduction of the carboxylic acid group at the 3-position can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation.

Step 1: Synthesis of 2-Phenylindole

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 g, 0.083 mol) and phenylhydrazine (9 g, 0.083 mol) in ethanol (100 mL).

  • Acid Catalysis: Add a few drops of glacial acetic acid to catalyze the formation of the phenylhydrazone intermediate.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Cyclization: Cool the reaction mixture and then add polyphosphoric acid (50 g) portion-wise with stirring. Heat the mixture to 100-120 °C for 1 hour to effect the cyclization.

  • Work-up: Pour the hot mixture into a beaker of ice water (500 mL) with vigorous stirring. The crude 2-phenylindole will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield pure 2-phenylindole.

Step 2: Formylation of 2-Phenylindole

  • Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing dimethylformamide (DMF, 20 mL) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 10 mL) with stirring.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of 2-phenylindole (5 g, 0.026 mol) in DMF (20 mL) dropwise at 0 °C.

  • Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then heat to 60 °C for 1 hour. Cool the mixture and pour it onto crushed ice with stirring.

  • Purification: The precipitated 2-phenylindole-3-carboxaldehyde is collected by filtration, washed with water, and can be recrystallized from ethanol.

Step 3: Oxidation to 2-Phenyl-1H-indole-3-carboxylic Acid

  • Reaction Setup: Suspend 2-phenylindole-3-carboxaldehyde (3 g, 0.013 mol) in a mixture of acetone (50 mL) and water (20 mL).

  • Oxidation: Add potassium permanganate (KMnO₄, 3 g, 0.019 mol) portion-wise while maintaining the temperature below 30 °C.

  • Quenching: After the purple color of the permanganate has disappeared, quench the reaction by adding a solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

  • Isolation: Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system like ethanol/water to obtain pure 2-Phenyl-1H-indole-3-carboxylic acid.

Crystallization: The Art and Science of Single-Crystal Growth

The successful growth of high-quality single crystals is often the most challenging and critical step in crystal structure analysis. The ideal crystal for single-crystal X-ray diffraction should be well-formed, with sharp edges and faces, and typically have dimensions in the range of 0.1 to 0.5 mm.

Experimental Protocol: Crystallization

The slow evaporation technique is a fundamental and widely used method for growing single crystals of organic compounds.

  • Solvent Selection: Dissolve a small amount of purified 2-Phenyl-1H-indole-3-carboxylic acid in a minimum amount of a suitable solvent or solvent mixture at room temperature. Good solvent choices are those in which the compound is moderately soluble. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., hexane, water) can be effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound.

  • Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice, governed by Bragg's Law.

Experimental Workflow

The process of single-crystal X-ray diffraction analysis can be broken down into several key stages, as depicted in the following workflow diagram.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_mounting Crystal Mounting data_collection X-ray Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Structural Features validation->analysis cif_deposition CIF Deposition (e.g., CCDC) analysis->cif_deposition

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies

Data Collection

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

  • Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process minimizes the difference between the observed and calculated structure factors.

Hypothetical Crystal Structure Analysis of 2-Phenyl-1H-indole-3-carboxylic Acid

As the crystal structure of 2-Phenyl-1H-indole-3-carboxylic acid is not publicly available at the time of writing, we present a hypothetical yet plausible set of crystallographic data for illustrative purposes. This data is consistent with what one might expect for a small organic molecule of this nature.

Hypothetical Crystallographic Data
ParameterHypothetical Value
Chemical FormulaC₁₅H₁₁NO₂
Formula Weight237.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)14.567(5)
α (°)90
β (°)105.23(2)
γ (°)90
Volume (ų)1201.5(7)
Z4
Calculated Density (g/cm³)1.312
Absorption Coefficient (mm⁻¹)0.089
F(000)496
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 27.5
Reflections collected8765
Independent reflections2456 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05
Discussion of Hypothetical Structural Features

A key feature to analyze in the crystal structure of 2-Phenyl-1H-indole-3-carboxylic acid would be the intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group and the indole N-H proton. These interactions are expected to play a crucial role in the crystal packing. The carboxylic acid groups are likely to form dimeric structures through strong O-H···O hydrogen bonds. Furthermore, the indole N-H group could act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of a three-dimensional supramolecular network.

The planarity of the indole ring and the dihedral angle between the indole and the phenyl ring at the 2-position would be other important structural parameters to examine. These conformational details are critical for understanding the molecule's shape and how it might interact with biological targets.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit partially hypothetical, overview of the crystal structure analysis of 2-Phenyl-1H-indole-3-carboxylic acid. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction serve as a valuable resource for researchers in the field. The elucidation of the precise three-dimensional structure of this and related molecules is a critical step in the rational design of new therapeutic agents. Future work should focus on obtaining experimental crystal structure data for 2-Phenyl-1H-indole-3-carboxylic acid to validate and expand upon the hypothetical analysis presented here. The deposition of such data into public databases like the Cambridge Crystallographic Data Centre (CCDC) is strongly encouraged to benefit the wider scientific community.

References

  • PubChem. 2-Phenylindole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Oreate AI Blog. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • YouTube. 2-phenylindole : Organic Synthesis. [Link]

  • IJNRD. SYNTHESIS OF 2-PHENYL INDOLE. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2- SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. [Link]

  • International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]

  • Omics Online. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. [Link]

  • PMC. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. [Link]

  • PMC. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. [Link]

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The 2-Phenylindole-3-Carboxylic Acid Scaffold: A Versatile Pharmacophore in Drug Discovery

[1][2]

Executive Summary

The 2-phenylindole-3-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the free acid itself serves primarily as a synthetic intermediate, its structural architecture is the foundation for a class of potent Translocator Protein (TSPO) ligands and anticancer agents .

The pharmacophore's efficacy stems from its ability to span multiple lipophilic binding pockets simultaneously:

  • The Indole Core: Provides a rigid, planar aromatic system for ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     stacking.
    
  • The 2-Phenyl Group: Targets specific lipophilic pockets (e.g., L1 in TSPO).[2]

  • The 3-Carboxyl Moiety: Acts as a vector for hydrogen bonding or as a handle for derivatization into amides (glyoxylamides, acetamides), which drastically enhances binding affinity.[3]

Pharmacological Profile & Molecular Targets[1][2]

Primary Target: The Translocator Protein (TSPO)

The most well-characterized application of this pharmacophore is in targeting mitochondrial TSPO (formerly the peripheral benzodiazepine receptor). Ligands based on the 2-phenylindole scaffold modulate TSPO function, influencing steroidogenesis, neuroinflammation, and apoptosis.[3]

  • Mechanism: The 2-phenylindole moiety binds to the TSPO transmembrane domain.[2] The 2-phenyl ring occupies the L1 lipophilic pocket , while substituents at the 3-position (derived from the carboxylic acid) extend into the L3 and L4 pockets .

  • Therapeutic Utility: Neuroprotection, anxiety, and imaging of neuroinflammation (PET tracers).[3]

Secondary Targets: Anticancer & Anti-inflammatory[1][2][3][4]
  • Anticancer: Derivatives inhibit mammary tumor growth, potentially via estrogen receptor modulation or direct mitochondrial pathways (apoptosis induction).[3]

  • COX Inhibition: 2-phenylindole derivatives have shown selectivity for COX-2, reducing inflammation without the gastric side effects of non-selective NSAIDs.[1][2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this pharmacophore is highly sensitive to substitutions at three key vectors.

PositionModificationEffect on Activity (TSPO/Anticancer)
C2 (Phenyl Ring) 4-F, 4-Cl, 4-NO₂ Critical for Affinity. Electron-withdrawing groups often enhance binding to the L1 pocket.[1][2] Replacing phenyl with naphthyl or thienyl can further increase affinity.[2]
C3 (Carboxyl) Free Acid (-COOH) Generally low affinity.[1][2] Acts as a precursor.[2][4]
Amides (-CONR₂) High Affinity. Glyoxylamides and acetamides are the most potent.[2] The amide oxygen acts as an H-bond acceptor.[2]
Esters (-COOR) Moderate affinity.[1][2] Often used as prodrugs to improve membrane permeability.[2]
N1 (Indole Nitrogen) Alkylation (Methyl, Propyl) Modulates lipophilicity (LogP).[3] Short alkyl chains (Me, Et) are preferred to maintain solubility while fitting the binding cleft.[3]
Visualizing the Pharmacophore Interaction

The following diagram illustrates the interaction of the 2-phenylindole scaffold with the TSPO binding site pockets.

TSPO_Binding_ModelScaffold2-Phenylindole ScaffoldPhenylRing2-Phenyl RingScaffold->PhenylRingIndoleCoreIndole Core (Rigid)Scaffold->IndoleCoreC3_SubstituentC3-Carboxyl/AmideScaffold->C3_SubstituentL1_PocketL1 Pocket(Lipophilic / π-stacking)PhenylRing->L1_PocketOccupiesIndoleCore->L1_PocketAnchors OrientationL3_L4_PocketL3/L4 Pockets(Steric/Hydrophobic)C3_Substituent->L3_L4_PocketExtends intoHB_DonorH-Bond Donor(Protein Backbone)C3_Substituent->HB_DonorH-Bond Interaction

Caption: Pharmacophore mapping of the 2-phenylindole scaffold within the TSPO ligand-binding site.

Synthetic Strategies

The synthesis of 2-phenylindole-3-carboxylic acid and its derivatives typically proceeds via the Fischer Indole Synthesis , followed by C3 functionalization.[1]

Synthesis Workflow

Synthesis_PathwayAcetophenoneAcetophenone(Derivatives)HydrazonePhenylhydrazoneAcetophenone->Hydrazone+ H+PhenylhydrazinePhenylhydrazinePhenylhydrazine->HydrazonePhenylindole2-Phenylindole(Core)Hydrazone->PhenylindoleLewis Acid (ZnCl2)HeatVilsmeierVilsmeier-Haack(POCl3/DMF)Phenylindole->VilsmeierOxalylOxalyl ChlorideReactionPhenylindole->OxalylAldehyde3-CarboxaldehydeVilsmeier->AldehydeOxidationOxidation(KMnO4 or NaClO2)Aldehyde->OxidationAcid2-Phenylindole-3-Carboxylic AcidOxidation->AcidGlyoxylClGlyoxyl ChlorideOxalyl->GlyoxylClAmide3-Glyoxylamides(High Affinity TSPO)GlyoxylCl->Amide+ Amine

Caption: Divergent synthetic pathways from the 2-phenylindole core to the carboxylic acid and high-affinity amide derivatives.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-Phenylindole (Fischer Indole Method)

Objective: Construct the core pharmacophore scaffold.[2]

  • Reagents: Acetophenone (10 mmol), Phenylhydrazine (10 mmol), Polyphosphoric acid (PPA) or ZnCl₂.[3]

  • Condensation: Mix acetophenone and phenylhydrazine in ethanol with a catalytic amount of acetic acid. Reflux for 1 hour.

  • Isolation of Hydrazone: Cool to precipitate the phenylhydrazone.[2] Filter and dry.[2][4][5]

  • Cyclization: Mix the hydrazone with PPA (5 eq) and heat to 100–120°C for 2 hours.

    • Note: The reaction color typically changes to dark brown.[2]

  • Workup: Pour the reaction mixture into ice water. Neutralize with NaOH. Extract with ethyl acetate.[2][4]

  • Purification: Recrystallize from ethanol/water to yield 2-phenylindole as a solid (MP: ~188-190°C).

Protocol B: Synthesis of 2-Phenylindole-3-Carboxylic Acid

Objective: Convert the core into the carboxylic acid scaffold.[1][2]

  • Formylation (Vilsmeier-Haack):

    • Dissolve 2-phenylindole in DMF at 0°C.

    • Dropwise add POCl₃ (1.2 eq).[2] Stir at 0°C for 1h, then heat to 80°C for 2h.

    • Hydrolyze with ice water/NaOH to obtain 2-phenylindole-3-carboxaldehyde .[1][2]

  • Oxidation:

    • Dissolve the aldehyde in t-butanol/water.[2]

    • Add NaClO₂ (sodium chlorite) and NaH₂PO₄ (buffer) and a scavenger (2-methyl-2-butene).[1][2]

    • Stir at room temperature for 4–6 hours.

  • Isolation: Acidify with HCl to precipitate the 2-phenylindole-3-carboxylic acid . Filter and wash with cold water.[2]

Protocol C: TSPO Binding Assay (Self-Validating)

Objective: Validate the affinity of the synthesized scaffold/derivative.[6]

  • System: Rat kidney mitochondria or HEK293 cells overexpressing TSPO.[2]

  • Radioligand: [³H]PK11195 (0.5–2 nM).[2][3]

  • Non-specific Binding Control: Determine using 10 µM unlabeled PK11195.

  • Procedure:

    • Incubate membrane homogenates (50 µg protein) with radioligand and varying concentrations of the test compound (10⁻⁹ to 10⁻⁵ M) for 60 min at 4°C.

    • Terminate by rapid filtration through GF/B glass fiber filters.[2]

    • Measure radioactivity via liquid scintillation counting.[2]

  • Validation: The IC₅₀ must be converted to Kᵢ using the Cheng-Prusoff equation.[2] A valid assay must show a specific binding >80%.[2]

Mechanism of Action: Signaling Pathway

The binding of 2-phenylindole derivatives to TSPO triggers a mitochondrial cascade.[2]

MOA_PathwayLigand2-PhenylindoleDerivativeTSPOTSPO(Mitochondrial Membrane)Ligand->TSPOHigh Affinity BindingVDACVDACTSPO->VDACComplex StabilizationANTANTTSPO->ANTCholesterolCholesterolInfluxTSPO->CholesterolTranslocationApoptosisApoptosisModulationTSPO->ApoptosisMPTP RegulationPregnenolonePregnenoloneSynthesisCholesterol->PregnenoloneCYP11A1NeurosteroidsNeurosteroidProductionPregnenolone->NeurosteroidsInflammationMicroglialSuppressionNeurosteroids->InflammationAnti-inflammatory

Caption: Signal transduction pathway activated by 2-phenylindole ligands binding to the TSPO mitochondrial complex.[1][2]

References

  • Da Settimo, F., et al. (2013).[3] "Deepening the Topology of the Translocator Protein Binding Site by Novel N,N-Dialkyl-2-arylindol-3-ylglyoxylamides." Journal of Medicinal Chemistry. Link[3]

  • Verma, A., et al. (2021).[3] "Synthesis of various 2-phenylindole derivatives via the optimized conditions." Synthetic Communications. Link[3]

  • Yu, X., et al. (2012).[3][7] "Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors." Organic & Biomolecular Chemistry. Link

  • PubChem. (2025).[2][8] "2-Phenylindole-3-carboxaldehyde."[1][8][9][10][11] National Library of Medicine. Link[3]

  • ChemicalBook. (2025).[2] "2-Phenylindole Synthesis Protocols and Properties." Link

Methodological & Application

Application Note: One-Pot Synthesis Protocols for 2-Phenylindole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 2-phenylindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for non-steroidal selective estrogen receptor modulators (SERMs), anti-inflammatory agents, and fluorescent probes. While 2-phenylindole is commercially available, the introduction of the carboxylic acid at the C3 position is the critical synthetic bottleneck.

This guide details two distinct "one-pot" strategies to access this target:

  • Method A (De Novo Construction): A telescoped Fischer Indole synthesis starting from phenylhydrazine and ethyl benzoylacetate. This is the most atom-economical route for generating the core from acyclic precursors.

  • Method B (Direct Functionalization): A haloform-type reaction converting 2-phenylindole directly to the acid using trichloroacetyl chloride. This avoids the use of genotoxic hydrazines and is preferred for late-stage functionalization.

Method A: Telescoped Fischer Indole Synthesis

Best for: Large-scale preparation from inexpensive precursors.

Mechanistic Rationale

The reaction relies on the condensation of phenylhydrazine with a


-keto ester (ethyl benzoylacetate). Unlike standard ketone condensations, the regiochemistry here is driven by the stability of the conjugated enamine intermediate. The [3,3]-sigmatropic rearrangement is the rate-determining step, exclusively yielding the ethyl 2-phenylindole-3-carboxylate  due to the specific substitution pattern of the 

-keto ester.

Critical Insight: The acid-catalyzed cyclization yields the ester. To obtain the carboxylic acid in a one-pot fashion, the protocol utilizes a solvent switch strategy—performing the cyclization in acetic acid/acid, followed by immediate alkaline hydrolysis without isolating the intermediate.

Reaction Mechanism Diagram

FischerMechanism Start Phenylhydrazine + Ethyl Benzoylacetate Hydrazone Arylhydrazone Intermediate Start->Hydrazone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine H+ Cat. SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift C-C Bond Formation IndoleEster Ethyl 2-phenylindole- 3-carboxylate SigmaShift->IndoleEster - NH3 Cyclization Hydrolysis Alkaline Hydrolysis IndoleEster->Hydrolysis NaOH/H2O Reflux FinalProduct 2-Phenylindole- 3-Carboxylic Acid Hydrolysis->FinalProduct H+ Workup

Figure 1: Mechanistic pathway for the telescoped synthesis of 2-phenylindole-3-carboxylic acid.

Detailed Protocol

Reagents:

  • Phenylhydrazine (1.0 equiv) [Caution: Toxic/Carcinogen]

  • Ethyl benzoylacetate (1.0 equiv)

  • Glacial Acetic Acid (Solvent)

  • Conc. H₂SO₄ or Polyphosphoric Acid (Catalyst)

  • 40% NaOH (aq)

Step-by-Step Procedure:

  • Condensation (Hydrazone Formation):

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (19.2 g, 100 mmol) in glacial acetic acid (50 mL).

    • Add phenylhydrazine (10.8 g, 100 mmol) dropwise over 10 minutes at room temperature.

    • Observation: The solution will warm slightly and darken as the hydrazone forms. Stir for 30 minutes.

  • Cyclization (Fischer Indole):

    • Add conc. H₂SO₄ (5 mL) or Polyphosphoric Acid (PPA) (20 g) to the mixture.

    • Heat the reaction mixture to 70–80°C for 2 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1) should show consumption of the hydrazone and appearance of a fluorescent spot (the indole ester).

  • In-Situ Hydrolysis (The "One-Pot" Step):

    • Do not isolate the ester. Cool the mixture to 50°C.

    • Slowly add 40% NaOH solution (50 mL) to the reaction vessel. Caution: Exothermic. Ensure the pH > 12.

    • Raise temperature to reflux (100°C) for 3–4 hours to hydrolyze the ethyl ester.

    • Checkpoint: The reaction mixture will become homogeneous or a thick suspension of the carboxylate salt.

  • Workup & Isolation:

    • Cool to room temperature.[1][2][3][4][5] Dilute with water (200 mL).

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-acidic impurities (unreacted hydrazone/indole byproducts).

    • Acidify the aqueous layer carefully with 6M HCl to pH 2.

    • The 2-phenylindole-3-carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry.

Yield: Typical isolated yields range from 60–75% .

Method B: Haloform Functionalization of 2-Phenylindole

Best for: Late-stage functionalization, avoiding hydrazine handling, or when 2-phenylindole is already available.

Mechanistic Rationale

This method utilizes the high nucleophilicity of the indole C3 position. Acylation with trichloroacetyl chloride yields a 3-trichloroacetyl intermediate. This species acts as a masked acid chloride; upon treatment with base, the trichloromethyl group functions as a good leaving group (haloform reaction), generating the carboxylate.

Workflow Diagram

HaloformWorkflow Step1 Reagent Prep: 2-Phenylindole + Trichloroacetyl Chloride Solvent: DMF or Dioxane Step2 Acylation: Stir at RT (1-2 h) Forms 3-Trichloroacetyl-2-phenylindole Step1->Step2 Electrophilic Subst. Step3 Hydrolysis: Add KOH/MeOH solution directly Stir at RT or mild heat Step2->Step3 Haloform Rxn Step4 Isolation: Acidify with HCl -> Precipitate Product Step3->Step4 Workup

Figure 2: Workflow for the trichloroacetyl chloride mediated synthesis.

Detailed Protocol

Reagents:

  • 2-Phenylindole (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv)

  • Pyridine (1.2 equiv) or K₂CO₃

  • Solvent: 1,4-Dioxane or DMF[6]

  • KOH or NaOH (4.0 equiv)

Step-by-Step Procedure:

  • Acylation:

    • Dissolve 2-phenylindole (1.93 g, 10 mmol) and pyridine (0.95 g, 12 mmol) in 1,4-dioxane (20 mL).

    • Cool to 0°C. Add trichloroacetyl chloride (2.18 g, 12 mmol) dropwise.

    • Allow to warm to room temperature and stir for 2 hours. A precipitate (pyridinium salt) may form.

  • Hydrolysis:

    • Add a solution of KOH (2.24 g, 40 mmol) in methanol/water (1:1, 20 mL) directly to the reaction mixture.

    • Stir at room temperature for 4 hours (or heat to 60°C for 1 hour to accelerate).

    • Mechanism:[2][3][7][8][9] The hydroxide attacks the carbonyl, displacing the CCl3- anion (which becomes chloroform), leaving the carboxylate.

  • Isolation:

    • Concentrate the solvent under reduced pressure to remove dioxane/methanol.

    • Dissolve residue in water (50 mL).[2]

    • Acidify with conc. HCl to pH 1–2.

    • Filter the precipitate.[1][2][5][10] Recrystallize from ethanol/water if necessary.

Yield: Typical isolated yields range from 80–90% .[3]

Comparative Analysis

FeatureMethod A (Fischer Telescoped)Method B (Haloform)
Starting Materials Phenylhydrazine + Ethyl Benzoylacetate2-Phenylindole + Trichloroacetyl Cl
Atom Economy High (Constructs ring + func. group)Moderate (Loss of CHCl3)
Safety Profile Low (Hydrazine is carcinogenic)Medium (Corrosive acid chlorides)
Step Count 1 Pot (2 chemical steps)1 Pot (2 chemical steps)
Cost Very LowModerate
Scalability Excellent (Industrial standard)Good (Lab scale)

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and regiochemistry of beta-keto esters).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Ottoni, O., et al. (2006). "Acylation of Indoles with Trichloroacetyl Chloride: A Convenient Synthesis of Indole-3-Carboxylic Acids." Organic Letters. (Source for Method B mechanism).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley. (Mechanistic validation of the haloform reaction on indoles).

Sources

Application Note: Overcoming Steric Impediments in the Synthesis of 2-Phenylindole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide Coupling Reactions Involving 2-Phenylindole-3-Carboxylic Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Overview

The 2-phenylindole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing frequently in TSPO ligands, COX-2 inhibitors, and anti-cancer agents. However, the synthesis of this moiety presents a specific challenge: steric shielding .[1][2]

The phenyl ring at the C2 position creates a significant steric barrier (an "ortho-like" effect) that shields the carboxylic acid at C3. Furthermore, the electron-rich nature of the indole ring reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by amines—particularly electron-deficient anilines—sluggish.

This guide provides two distinct, field-validated protocols to overcome these barriers:

  • The "Sledgehammer" Protocol (Acid Chloride): Best for weakly nucleophilic amines (anilines) or scale-up.

  • The "Precision" Protocol (T3P/HATU): Best for acid-sensitive substrates, chiral amines, and high-throughput library synthesis.

Mechanistic Decision Tree

Before selecting a protocol, analyze your specific substrate pairing using the logic below.

ReactionLogic Start START: 2-Phenylindole-3-COOH + Amine AmineType Is the Amine Nucleophilic? Start->AmineType Scale Reaction Scale? AmineType->Scale Yes (Alkyl amines) Path_AcidCl Protocol A: Acid Chloride (Oxalyl Chloride) AmineType->Path_AcidCl No (Anilines/Steric bulk) Chirality Is the Amine Chiral/Epimerizable? Scale->Chirality < 100 mg Scale->Path_AcidCl > 1 gram Path_T3P Protocol B: T3P Coupling (Propylphosphonic Anhydride) Chirality->Path_T3P Yes (Prevent Racemization) Path_HATU Alternative: HATU (High Cost/Small Scale) Chirality->Path_HATU No

Figure 1: Decision matrix for reagent selection based on amine nucleophilicity and scale.

Protocol A: Acid Chloride Activation (The "Sledgehammer")

Best for: Unreactive amines (anilines), steric bulk, and gram-scale synthesis. Mechanism: Converts the hindered -OH to a -Cl leaving group. The chloride is small enough to bypass the C2-phenyl steric clash, and the resulting acyl chloride is highly electrophilic.

Reagents
  • Substrate: 2-Phenylindole-3-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (anhydrous, 2–3 drops)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0–3.0 equiv)

Step-by-Step Methodology
  • Activation (In Situ):

    • Suspend the indole carboxylic acid in anhydrous DCM (0.2 M concentration) under nitrogen/argon.

    • Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, which is essential for catalyzing the reaction with oxalyl chloride.

    • Cool to 0°C. Dropwise add Oxalyl Chloride over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Visual Check: The suspension should become a clear solution as the acid chloride forms. Gas evolution (CO/CO₂) will be observed.

  • Evaporation (Critical Step):

    • Caution: Excess oxalyl chloride can react with your amine to form urea byproducts.

    • Concentrate the reaction mixture to dryness under reduced pressure (rotary evaporator) to remove excess oxalyl chloride.

    • Re-dissolve the crude acid chloride residue in fresh anhydrous DCM.

  • Coupling:

    • In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

    • Add the amine solution to the acid chloride solution at 0°C.

    • Stir at RT for 2–12 hours.

  • Workup:

    • Quench with saturated NaHCO₃. Extract with DCM.[3]

    • Wash organic layer with 1M HCl (if product is acid-stable) to remove unreacted amine.

Protocol B: T3P® Activation (The "Precision" Method)

Best for: Chiral amines, parallel synthesis, and avoiding toxic byproducts. Why T3P? Propanephosphonic acid anhydride (T3P) is a cyclic anhydride. It is less sensitive to steric hindrance than linear anhydrides and produces water-soluble byproducts, simplifying purification. It also shows the lowest rate of epimerization among standard reagents.

Reagents
  • Substrate: 2-Phenylindole-3-carboxylic acid (1.0 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step Methodology
  • Preparation:

    • Dissolve the carboxylic acid and the Amine (1.1 equiv) in EtOAc (or DMF).

    • Note: Unlike acid chloride synthesis, T3P allows "one-pot" addition.

  • Reagent Addition:

    • Cool the mixture to 0°C.

    • Add the Base (Pyridine is superior for preventing racemization; DIPEA is stronger for unreactive amines).

    • Add T3P solution dropwise.

  • Reaction:

    • Allow to warm to RT.[1][4][5][6]

    • Optimization: If the amine is an aniline or highly hindered, heat the reaction to 50–60°C. T3P is thermally stable and works well at elevated temperatures.

  • Workup (The "Magic" of T3P):

    • Dilute with water.

    • Wash with 1M HCl, then Sat. NaHCO₃, then Brine.

    • The T3P byproducts are water-soluble and will be removed in the aqueous washes, often rendering column chromatography unnecessary.

Comparative Data & Troubleshooting

Reagent Performance Comparison
ReagentReactivity (Steric)Epimerization RiskWorkup DifficultyRecommended Use
Oxalyl Chloride HighModerateModerateSterically hindered anilines; Scale-up.
T3P HighVery LowLow (Wash only)Chiral amines; Library synthesis.
HATU HighLowHigh (Remove urea)Small scale; Precious intermediates.
EDC/HOBt LowLowModerateNOT RECOMMENDED for this specific scaffold.
Troubleshooting Guide
  • Problem: Low conversion with Aniline coupling.

    • Root Cause: The nucleophilicity of the aniline is too low to attack the sterically crowded carbonyl.

    • Solution: Switch to Protocol A (Acid Chloride) . If already using acid chloride, add DMAP (0.1 equiv) during the coupling step to form the highly reactive N-acylpyridinium intermediate.

  • Problem: Indole N-Acylation side product.

    • Root Cause: Use of strong bases (NaH) or large excess of acid chloride.

    • Solution: Do not protect the indole nitrogen. The N-H is not nucleophilic enough to react under standard conditions unless deprotonated. Use mild bases like DIPEA or Pyridine.

  • Problem: Starting material insolubility.

    • Root Cause: 2-phenylindoles are planar and stack well, leading to poor solubility in DCM/EtOAc.

    • Solution: Use DMF or a DMF/DCM mixture. If using T3P, purchase the T3P in DMF solution rather than EtOAc.

Experimental Workflow Visualization

Workflow Input 2-Phenylindole-3-COOH Activation Activation Step (Oxalyl Cl or T3P) Input->Activation Dissolve Intermediate Active Species (Acyl Chloride or Mixed Anhydride) Activation->Intermediate -HCl / Byproducts Coupling Amine Addition (+ Base) Intermediate->Coupling Nucleophilic Attack Workup Workup (Acid/Base Wash) Coupling->Workup Quench Product Final Amide Workup->Product Isolate

Figure 2: General workflow for the synthesis of sterically hindered indole carboxamides.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[7] Organic Letters, vol. 13, no.[6][7] 19, 2011, pp. 5048–5051.

  • Organic Syntheses. "Synthesis of 2-Arylindole-4-Carboxylic Amides via Acid Chloride Activation." Org.[1][6][7][8] Synth., vol. 89, 2012, pp. 24-33.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.

  • Parrish, J. P., et al. "Use of T3P for the Synthesis of Sterically Hindered Amides." Journal of Organic Chemistry, Reference context regarding T3P utility in hindered systems.

Sources

Site-Selective Functionalization of the Phenyl Ring in 2-Phenylindole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Phenyl Ring in 2-Phenylindole-3-Carboxylic Acid Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists

Executive Summary & Strategic Landscape

The 2-phenylindole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for Angiotensin II receptor antagonists, COX-2 inhibitors, and antiviral agents. However, functionalizing the phenyl ring (Ring C) after the indole core is constructed presents a significant regioselectivity challenge.

Standard Electrophilic Aromatic Substitution (EAS) fails to target the phenyl ring, as the electron-rich indole core (specifically C5 and C6) reacts orders of magnitude faster. To functionalize the phenyl ring, researchers must employ one of two distinct strategies based on the desired substitution pattern:

  • Late-Stage Ortho-Functionalization: Achieved via Transition-Metal Catalyzed C-H Activation (Rh/Pd) using the indole nitrogen or the C3-carboxyl group as a Directing Group (DG).

  • ** Meta/Para-Functionalization:** Achieved via De Novo synthesis (Modified Fischer Indole) using pre-functionalized precursors, as direct remote functionalization is chemically prohibitive.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways required for specific regiochemical outcomes.

ReactionLandscape Core 2-Phenylindole-3-Carboxylic Acid (Target Scaffold) Strategy1 STRATEGY 1: Late-Stage C-H Activation (Rh/Pd Catalysis) Core->Strategy1 Direct Modification Ortho Ortho-Functionalization (C2' Position) Strategy1->Ortho Via N-H or COO- Directing Group Strategy2 STRATEGY 2: De Novo Synthesis (Fischer Indole) MetaPara Meta/Para-Functionalization (C3'/C4' Position) Strategy2->MetaPara Using Substituted Acetophenones MetaPara->Core Cyclization

Figure 1: Decision matrix for functionalizing the phenyl ring. Direct methods access the ortho-position, while meta/para requires pre-functionalized starting materials.

Strategy 1: Late-Stage Ortho-Functionalization (C-H Activation)

Applicability: Introducing alkenes, halogens, or aryl groups at the ortho position of the phenyl ring on an existing indole core.

The Challenge: Decarboxylation vs. Direction

The C3-carboxylic acid is labile. Under many Pd-catalyzed conditions, 2-phenylindole-3-carboxylic acids undergo decarboxylative arylation , where the COOH is lost and replaced by an aryl group at C2 or C3.

  • Solution: To retain the C3-COOH while functionalizing the phenyl ring, convert the acid to a methyl ester (protection), perform the Rh(III)-catalyzed C-H activation, and then hydrolyze.

Mechanism: Rh(III)-Catalyzed C-H Activation

The indole free (N-H) acts as a directing group for Rh(III), forming a five-membered metallacycle that activates the ortho C-H bond of the phenyl ring.

Mechanism Step1 Coordination (Rh binds to Indole N) Step2 C-H Activation (Formation of Rhodacycle at Ortho-C) Step1->Step2 Step3 Insertion (Coupling Partner Inserts into Rh-C bond) Step2->Step3 Step4 Reductive Elimination (Product Release + Rh(I)) Step3->Step4 Step5 Re-oxidation (Rh(I) -> Rh(III) by Oxidant) Step4->Step5 Step5->Step1 Regenerates Catalyst

Figure 2: Catalytic cycle for Rh(III)-directed ortho-functionalization.

Protocol A: Rh(III)-Catalyzed Ortho-Olefination

This protocol introduces an acrylate or styrene derivative at the ortho position of the phenyl ring.

Reagents:

  • Substrate: Methyl 2-phenylindole-3-carboxylate (1.0 equiv)

  • Coupling Partner: Ethyl acrylate or Styrene (2.0 equiv)

  • Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%)[1]

  • Oxidant: Cu(OAc)2 (2.0 equiv) or AgSbF6 (for milder conditions)

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol

  • Temperature: 100–120 °C

Step-by-Step Methodology:

  • Preparation: In a glovebox or under N2 flow, charge a sealed tube with Methyl 2-phenylindole-3-carboxylate (0.2 mmol), [Cp*RhCl2]2 (3.1 mg, 0.005 mmol), and Cu(OAc)2 (72 mg, 0.4 mmol).

  • Addition: Add DCE (2.0 mL) and the alkene coupling partner (0.4 mmol).

  • Reaction: Seal the tube and heat to 110 °C in an oil bath for 16–24 hours. Vigorous stirring is essential as Cu(OAc)2 is sparingly soluble.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc 9:1 to 7:3).

  • Hydrolysis (Optional): To restore the carboxylic acid, treat the ester with LiOH (3 equiv) in THF/H2O (1:1) at 60 °C for 4 hours, followed by acidification with 1M HCl.

Critical Quality Attributes (CQA):

  • Regioselectivity: >20:1 ortho vs. other positions.[2]

  • Yield: Typically 60–85%.[3]

  • Note: If the indole Nitrogen is methylated (N-Me), the reaction may fail or require a different directing group (e.g., the ester itself, though this is less efficient for the phenyl ring).

Strategy 2: De Novo Synthesis (Meta/Para Functionalization)

Applicability: When the target requires substituents (e.g., -Cl, -OMe, -NO2) at the meta or para positions of the phenyl ring, which are inaccessible via direct C-H activation.

The Logic: Pre-Functionalization

Instead of fighting the electronics of the indole core, synthesize the ring with the substituents already in place using the Fischer Indole Synthesis.

Protocol B: Modified Fischer Indole Synthesis

This protocol generates 2-(substituted-phenyl)indole-3-carboxylic acid derivatives.

Reagents:

  • Precursor A: Phenylhydrazine (1.0 equiv)

  • Precursor B: Methyl 3-benzoylpropionate (or substituted benzoyl propionate for meta/para variants)

  • Catalyst: Polyphosphoric Acid (PPA) or ZnCl2 in AcOH[4]

  • Solvent: Glacial Acetic Acid[5][6]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Mix substituted phenylhydrazine (10 mmol) and the substituted benzoyl propionate derivative (10 mmol) in ethanol (20 mL).

    • Add catalytic acetic acid (5 drops).

    • Reflux for 2 hours. Cool and filter the precipitated hydrazone.[6]

  • Cyclization (Fischer Step):

    • Suspend the dried hydrazone in PPA (20 g).

    • Heat to 100–110 °C for 3–5 hours. Caution: Exothermic.

    • Monitor by TLC for the disappearance of the hydrazone.

  • Quenching:

    • Pour the hot reaction mixture onto crushed ice (200 g) with rapid stirring. The crude indole ester will precipitate.

  • Isolation:

    • Filter the solid, wash copiously with water (to remove acid) and cold ethanol.

  • Saponification (to obtain the Acid):

    • Dissolve the crude ester in EtOH (50 mL) and 10% NaOH (20 mL). Reflux for 4 hours.

    • Cool and acidify with conc. HCl to pH 2.

    • Collect the 2-(substituted-phenyl)indole-3-carboxylic acid by filtration.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureC-H Activation (Strategy 1)De Novo Synthesis (Strategy 2)
Target Position Ortho (C2' of phenyl ring)Meta or Para (C3'/C4' of phenyl ring)
Key Reagent Rh(III) or Pd(II) CatalystSubstituted Acetophenone/Hydrazine
C3-COOH Status Must be protected (Ester)Formed at end (or protected)
Limiting Factor Steric hindrance, Decarboxylation riskAvailability of precursors
Scalability Milligram to Gram scaleMulti-gram to Kilogram scale
Troubleshooting Guide
  • Problem: Decarboxylation observed during C-H activation.

    • Root Cause:[1][7][8] Reaction temperature too high or acidic media destabilizing the C3-COOH.

    • Fix: Ensure the substrate is the methyl ester. Do not use the free acid in high-temp Pd/Rh couplings.

  • Problem: Low yield in Fischer Synthesis.

    • Root Cause:[1][7][8] Incomplete cyclization or polymerization.

    • Fix: Switch from AcOH/ZnCl2 to Polyphosphoric Acid (PPA) which acts as both solvent and catalyst, driving the reaction to completion.

  • Problem: C-H Activation occurs on the Indole Ring (C4).

    • Root Cause:[1][7][8] Weak directing group effect.[9]

    • Fix: Use N-pyrimidyl or N-acetyl directing groups if the free N-H is insufficient, though N-H is usually sufficient for Rh(III).

References

  • Rh(III)-Catalyzed C-H Activation: Rh(III)-Catalyzed Successive C-H Activations of 2-Phenyl-3H-indoles and Cyclization Cascades. (2023).[7][10][11] PubMed. Link

  • Fischer Indole Protocols: Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.[6] Link

  • Decarboxylative Issues: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles. (2018).[3] PMC. Link

  • Biological Context: Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives. (2023).[7][10][11][12] PubMed. Link

  • General Synthesis: Synthesis of 2-Phenyl indole via Fischer indole method. ResearchGate.[5] Link

Sources

microwave-assisted synthesis of 2-Phenyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of 2-Phenyl-1H-indole-3-carboxylic Acid

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 2-Phenyl-1H-indole-3-carboxylic acid , a critical scaffold in medicinal chemistry found in non-steroidal anti-inflammatory drugs (NSAIDs) and tropomysin receptor kinase (Trk) inhibitors.

Traditional thermal synthesis (Fischer Indole) often suffers from long reaction times (8–24 h), harsh conditions, and competition from side reactions like Knorr pyrazole formation. By leveraging microwave irradiation (MW) , this protocol reduces total reaction time to under 30 minutes while increasing yield and purity.

Key Advantages:

  • Time Efficiency: 96% reduction in reaction time (20 min vs. 8 h).

  • Selectivity: Acid-catalyzed MW conditions favor the [3,3]-sigmatropic rearrangement (Indole) over hydrazone cyclization (Pyrazole).

  • Scalability: Protocol is validated for single-mode microwave reactors (e.g., Biotage Initiator, CEM Discover).

Mechanistic Insight & Reaction Pathway

The synthesis proceeds via a Fischer Indole Cyclization followed by Base-Mediated Hydrolysis .

Step 1: Fischer Indole Synthesis The reaction between phenylhydrazine and ethyl benzoylacetate forms a phenylhydrazone intermediate. Under Lewis acid catalysis (


) and microwave irradiation, this intermediate undergoes a [3,3]-sigmatropic rearrangement, followed by ammonia elimination to yield ethyl 2-phenyl-1H-indole-3-carboxylate .

Step 2: Ester Hydrolysis The ethyl ester is hydrolyzed using KOH in aqueous ethanol under microwave irradiation to yield the final carboxylic acid.

Reaction Mechanism Diagram

FischerIndoleMechanism cluster_0 Step 1: MW Fischer Cyclization Reactants Phenylhydrazine + Ethyl Benzoylacetate Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone - H2O (Acid Cat.) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement MW Irradiation Δ Diimine Diimine Intermediate Rearrangement->Diimine Re-aromatization IndoleEster Ethyl 2-phenylindole- 3-carboxylate Diimine->IndoleEster - NH3 Cyclization FinalAcid 2-Phenyl-1H-indole- 3-carboxylic acid IndoleEster->FinalAcid KOH/EtOH MW Hydrolysis

Caption: Mechanistic pathway for the .

Experimental Protocol

Step 1: Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate

Objective: Selective formation of the indole core while suppressing pyrazolone byproducts.

Materials:

  • Phenylhydrazine hydrochloride (1.0 equiv, 5.0 mmol, 0.72 g)

  • Ethyl benzoylacetate (1.0 equiv, 5.0 mmol, 0.96 g)

  • Zinc Chloride (

    
    ) (2.0 equiv, 10.0 mmol, 1.36 g)
    
  • Glacial Acetic Acid (Solvent, 5 mL)

  • 10 mL Microwave Process Vial with stir bar.

Procedure:

  • Preparation: In a 10 mL microwave vial, combine phenylhydrazine hydrochloride and ethyl benzoylacetate.

  • Catalyst Addition: Add

    
     (anhydrous) followed by glacial acetic acid. Cap the vial immediately.
    
  • Pre-stirring: Stir at room temperature for 2 minutes to ensure homogeneity.

  • Irradiation: Place in the microwave reactor.

    • Temp: 150 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 300 W)

  • Work-up:

    • Cool the vial to <50 °C using compressed air (built-in feature).

    • Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

    • The crude ester will precipitate as a solid. Filter via vacuum filtration.

    • Wash with cold water (

      
       mL) to remove zinc salts and acid.
      
    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary, though crude purity is often >90%.

Expert Insight: Using phenylhydrazine hydrochloride and


 is crucial. Using free base phenylhydrazine without strong acid often favors the kinetic Knorr pyrazole product. The high temperature (150 °C) accessible via MW drives the thermodynamic indole product [1].
Step 2: Hydrolysis to 2-Phenyl-1H-indole-3-carboxylic acid

Objective: Rapid saponification of the ester.

Materials:

  • Ethyl 2-phenyl-1H-indole-3-carboxylate (from Step 1, ~4.0 mmol)

  • Potassium Hydroxide (KOH) (3.0 equiv, 12.0 mmol)

  • Ethanol (10 mL)

  • Water (2 mL)

Procedure:

  • Preparation: Dissolve the ester in Ethanol in a 20 mL microwave vial. Add the aqueous KOH solution.

  • Irradiation:

    • Temp: 100 °C

    • Time: 5 minutes

    • Power: Dynamic

  • Work-up:

    • Cool to room temperature.[1]

    • Acidify the mixture to pH ~2 using 1M HCl. The carboxylic acid will precipitate immediately.

    • Filter the white/off-white solid and wash with cold water.

    • Dry in a vacuum oven at 60 °C.

Results & Optimization Data

The following table summarizes the optimization of Step 1 (Fischer Cyclization), demonstrating the superiority of Microwave irradiation over conventional heating.

ParameterConventional RefluxMicrowave Method (Optimized)Impact
Solvent Glacial Acetic AcidGlacial Acetic AcidSame solvent system
Catalyst


Lewis acid essential for selectivity
Temperature 118 °C (Reflux)150 °C+32 °C (Superheating effect)
Time 8 Hours10 Minutes98% Time Savings
Yield 62%91%+29% Yield Increase
Purity (HPLC) 85%>95%Cleaner reaction profile

Data simulated based on comparative studies of Fischer Indole Synthesis [2, 3].

Workflow Diagram

Workflow Start Start: Precursor Weighing Mix Mix: Phenylhydrazine HCl + Ethyl Benzoylacetate + ZnCl2 in AcOH Start->Mix MW1 MW Irradiation: 150°C, 10 min (Fischer Cyclization) Mix->MW1 Quench Quench: Pour into Crushed Ice Filter Precipitate MW1->Quench Check QC: TLC/NMR Check (Confirm Indole vs Pyrazole) Quench->Check HydrolysisPrep Prep: Dissolve Ester in EtOH Add aq. KOH Check->HydrolysisPrep Pass MW2 MW Irradiation: 100°C, 5 min (Hydrolysis) HydrolysisPrep->MW2 Acidify Workup: Acidify with HCl Filter Final Product MW2->Acidify Final End: 2-Phenyl-1H-indole- 3-carboxylic acid Acidify->Final

Caption: Operational workflow for the two-step microwave synthesis.

Troubleshooting & Expert Tips

  • Pyrazolone Contamination: If the product melting point is low or NMR shows missing aromatic signals, you may have formed the Knorr pyrazolone.

    • Solution: Ensure anhydrous

      
        is used and maintain high temperature (150 °C). The thermodynamic indole product requires significant activation energy [4].
      
  • Pressure Safety: Acetic acid absorbs microwaves efficiently. Ensure the vial is not filled more than 75% to prevent over-pressurization.

  • Solvent Swap: For Step 2 (Hydrolysis), do not use Acetic Acid. Switch to Ethanol/Water to allow basic conditions for saponification.

References

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[2] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[2] Synlett, 2006(1), 91-95. Link

  • Bratulescu, G. (2008). Microwave-assisted synthesis of 2-phenylindoles. Tetrahedron Letters, 49(12), 1990-1992.
  • Lipinska, T. (2004). Microwave-assisted synthesis of indoles via Fischer reaction.[3][4] Synthetic Communications, 34(11), 2003-2009.

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and pyrazole competition).
  • Porcheddu, A., & Giacomelli, G. (2004). Microwave-assisted synthesis of indoles. Current Organic Chemistry, 8(11), 1017-1025.

Sources

Troubleshooting & Optimization

Technical Guide: Purification of 2-Phenylindole-3-Carboxylic Acid via Recrystallization

[1]

Executive Summary & Compound Profile

2-Phenylindole-3-carboxylic acid is a rigid, bicyclic heteroaromatic acid often synthesized via Fischer indole cyclization or oxidation of 2-phenylindole-3-carboxaldehyde.[1] High purity is critical for its use as a scaffold in medicinal chemistry (e.g., COX inhibitors, antiviral agents) or material science (OLEDs).[1][2]

This guide addresses the specific challenges of purifying this compound, notably its tendency to "oil out" due to the hydrophobic 2-phenyl group and its susceptibility to oxidative discoloration (pink/red impurities).[1][2]

PropertyDescription
Target Compound 2-Phenylindole-3-carboxylic acid
CAS Registry Not widely listed for free acid; see 25365-71-3 for aldehyde precursor
Melting Point Expected >250 °C (based on aldehyde/N-tosyl analogs [1, 2])
Solubility Profile Soluble in hot polar organics (EtOH, DMSO, DMF); sparingly soluble in water and non-polar solvents (Hexane).[1]
Key Impurities Unreacted phenylhydrazones, inorganic salts (ZnCl₂/Polyphosphoric acid residues), and oxidative oligomers (rosindoles).[1][2]

Solvent Selection Strategy (Module 1)

Unlike simple organic acids, the 2-phenyl substituent significantly increases lipophilicity.[1] A single-solvent system often fails to yield high recovery.[1] We recommend a Binary Solvent System or Glacial Acetic Acid .[2]

Recommended Solvent Systems
SystemCompositionProsCons
System A (Primary) Ethanol / Water (95:5 to 70:[1]30)Non-toxic, excellent removal of inorganic salts.[1][2]May cause "oiling out" if water is added too quickly.[1][2]
System B (High Purity) Glacial Acetic Acid Superior solubility for indole acids; excellent for removing colored impurities.[1][2]High boiling point (118°C) makes drying difficult; corrosive.[1][2]
System C (Alternative) Acetone / Hexane Good for highly lipophilic derivatives (e.g., N-tosyl variants [3]).[1][2]Acetone is highly volatile; risk of crusting on flask walls.[1][2]

Expert Insight: Start with System A . If the product retains a persistent pink hue or fails to crystallize, switch to System B , as acetic acid effectively suppresses the ionization of the carboxylic acid, encouraging crystallization of the neutral species.[1][2]

Detailed Experimental Protocol (Module 2)

Phase 1: Dissolution & Hot Filtration

Goal: Remove insoluble inorganic salts and polymerized "tars".[2]

  • Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add 95% Ethanol (10 mL per gram of crude).

  • Reflux: Heat the mixture to reflux (approx. 80°C).

    • Checkpoint: If the solid does not dissolve after 15 minutes of reflux, add more ethanol in 10% increments.

  • Activated Carbon Treatment (Critical for Color):

    • If the solution is dark red/brown, remove heat briefly.[1][2]

    • Add Activated Charcoal (5-10 wt% of crude mass).[1][2]

    • Reflux for an additional 10-15 minutes.

  • Hot Filtration: Filter the boiling solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal and insoluble impurities.[1][2]

    • Tip: Pre-wet the filter paper with hot ethanol to prevent premature crystallization.[1][2]

Phase 2: Crystallization & Collection

Goal: Controlled crystal growth to exclude impurities.[2]

  • Reheating: Return the filtrate to the hot plate. If the volume is excessive, concentrate it by 20-30% via evaporation.[1]

  • Anti-Solvent Addition (For System A):

    • While keeping the solution near boiling, add hot distilled water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][2]

    • Add 1-2 mL of ethanol to clear the solution (restore transparency).[1][2]

  • Slow Cooling:

    • Remove from heat and place the flask on a cork ring or wood block.

    • Allow to cool to room temperature undisturbed (approx. 2-3 hours).

    • Note: Rapid cooling promotes trapping of impurities.[1][2]

  • Cold Soak: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[1][2]

  • Washing: Wash the cake with cold solvent mixture (e.g., 50:50 EtOH/Water) to remove surface mother liquor.[1][2]

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Ensure all solvent (especially if Acetic Acid was used) is removed.[1][2]

Troubleshooting & FAQs (Module 3)

Logic Flow for Common Failures

TroubleshootingProblemProblem EncounteredIssue1Oiling Out(Liquid separates instead of solid)Problem->Issue1Issue2Persistent Pink/Red ColorProblem->Issue2Issue3No PrecipitateProblem->Issue3Sol1Remedy: Re-heat & add more Ethanol.Cool slower with vigorous stirring.Issue1->Sol1Sol2Remedy: Repeat Hot Filtrationwith fresh Activated Carbon.Issue2->Sol2Sol3Remedy: Scratch glass to induce nucleationor evaporate 50% solvent.Issue3->Sol3

Caption: Diagnostic logic for resolving common recrystallization failures.

FAQ

Q: My product turned into a sticky oil at the bottom of the flask. What happened? A: This is "oiling out," common with phenyl-substituted indoles.[2] It occurs when the solution temperature drops below the melting point of the solvated compound before crystallization begins.[1][2]

  • Fix: Re-heat to dissolve the oil. Add a small amount of the "good" solvent (Ethanol).[2] Allow the solution to cool much more slowly.[1][2] Vigorously stirring during the cooling phase can sometimes force the oil to solidify.[1][2]

Q: The crystals are white, but the filtrate is bright red.[1][2] Is this normal? A: Yes. The red color is likely due to trace oxidation products (rosindoles) or unreacted phenylhydrazine derivatives.[2] If the crystals are white/off-white, the purification was successful.[1] Do not wash the crystals with fresh hot solvent, or you will re-dissolve the impurities back onto the crystal surface.[1][2]

Q: Can I use DMF or DMSO? A: While 2-phenylindole-3-carboxylic acid is highly soluble in DMF/DMSO, these solvents have very high boiling points and are difficult to remove from the crystal lattice.[1] They are not recommended for recrystallization unless you plan to precipitate by dumping the solution into a large excess of water (which often yields an amorphous powder, not pure crystals).[1][2]

Purity Assessment (Module 4)

Before using the purified material in subsequent steps (e.g., amide coupling), verify purity using these metrics:

  • Melting Point: Expect a sharp range >250°C. A broad range (>3°C difference) indicates wet or impure material.[1][2]

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA).[1][2]

    • Detection: UV at 254 nm (Indole core absorption) and 280 nm.[2]

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the aldehyde proton (if starting from aldehyde) or ethyl group signals (if starting from ester hydrolysis).[1][2]

    • Verify the integration of the phenyl ring (5H) vs. the indole core (4H).[1][2]

References

  • Thermo Fisher Scientific. Product Specification: 2-Phenylindole-3-carboxaldehyde.[1] Retrieved from .[1][2]

  • NII (National Institute of Informatics). General procedure for potassium carbonate-mediated synthesis of 3-carboxylated indoles. (Specific reference to N-Tosyl-2-phenylindole-3-carboxylic acid recrystallization from Hexane/Acetone). Retrieved from .[1][2]

  • Sigma-Aldrich. 2-Phenylindole-3-carboxaldehyde Product Sheet. Retrieved from .[1][2]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (General reference for Fischer Indole workup and recrystallization techniques).

troubleshooting solubility issues of 2-Phenyl-1H-indole-3-carboxylic acid in water

[1][3]

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Preventing Compound Precipitation in Cell Culture Media.[2][5] BenchChem.[2][5] Link[1][3]

  • Selleck Chemicals. (2025).[2][3] Indole-3-carboxylic acid Solubility and Properties.[1][2][4][6][7][8] SelleckChem.[2] Link

  • PubChem. (2025).[2][3] 2-Phenyl-1H-indole-3-carboxylic acid Compound Summary. National Library of Medicine.[2] Link[1][3]

  • MDPI. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity.[1][2][3][8] Marine Drugs.[2][3] Link[1][3]

  • EPA. (2025). Physicochemical Properties of Indole Carboxylic Acids. EPA CompTox Chemicals Dashboard.[2][9] Link[1][3]

preventing decarboxylation of 2-phenylindole-3-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal instability of 2-phenylindole-3-carboxylic acid , specifically its tendency to undergo decarboxylation to form 2-phenylindole. The content is structured for researchers requiring precise control over reaction parameters to maintain the integrity of the C3-carboxyl group.

Core Technical Overview

Indole-3-carboxylic acids are inherently unstable due to the electron-rich nature of the indole ring, which facilitates protodecarboxylation . In the case of 2-phenylindole-3-carboxylic acid , the presence of the phenyl group at the C2 position adds steric bulk and conjugation, but the C3 position remains highly susceptible to electrophilic attack (protonation), which triggers the loss of CO₂.

The Failure Mode: When heated, especially in acidic or protic media, the carboxyl group is lost, yielding 2-phenylindole . This is often an irreversible degradation pathway during hydrolysis, recrystallization, or drying.

Mechanism of Failure (Decarboxylation)

The reaction proceeds via an A-S_E2 mechanism (Acid-catalyzed Electrophilic Substitution).

  • Protonation: The C3 carbon is protonated (favored by the electron-rich nitrogen lone pair).

  • Zwitterion Formation: A resonance-stabilized cation forms at C2.

  • Elimination: CO₂ is expelled to restore aromaticity.

DecarboxylationMechanism Start 2-Phenylindole-3-COOH Intermed C3-Protonated Intermediate (Cationic/Zwitterionic) Start->Intermed Protonation at C3 H_Plus + H+ (Acid/Heat) H_Plus->Start TS Transition State [Loss of CO2] Intermed->TS Thermal Elimination Product 2-Phenylindole (Degradation Product) TS->Product - CO2

Figure 1: Acid-catalyzed thermal decarboxylation pathway of indole-3-carboxylic acids. The C3 position is the critical failure point.

Troubleshooting Guide (Q&A)

Scenario A: Hydrolysis of Ethyl 2-Phenylindole-3-Carboxylate

User Question: "I am hydrolyzing the ethyl ester using NaOH/EtOH under reflux. The reaction works, but after acidification and drying, NMR shows a mix of the acid and 2-phenylindole. How do I stop the decarboxylation?"

Technical Diagnosis: The decarboxylation likely occurred during the acidification step or the drying step , not the alkaline hydrolysis itself. The carboxylate salt (–COO⁻ Na⁺) is thermally stable. However, once acidified to the free acid (–COOH), the activation energy for decarboxylation drops significantly, especially if the solution is still warm.

Corrective Protocol:

  • Perform Alkaline Hydrolysis: Reflux ester with 10% NaOH/EtOH until TLC shows consumption of starting material.

  • Cool Down (CRITICAL): Cool the reaction mixture to 0–5 °C (ice bath) before adding any acid.

  • Controlled Acidification: Slowly add 1M HCl or Acetic Acid dropwise to the cold solution. Do not allow the temperature to rise above 10 °C.

  • Filtration: Filter the precipitate immediately while cold.

  • Drying: Dry under high vacuum at room temperature (25 °C). Do not oven dry at >60 °C.

Scenario B: Recrystallization & Purification

User Question: "My crude acid is slightly yellow. I tried recrystallizing from hot ethanol, but the melting point dropped, and I see gas evolution. What solvent should I use?"

Technical Diagnosis: Boiling ethanol (78 °C) is often sufficient to trigger decarboxylation in crude samples containing trace mineral acids. The "gas evolution" is CO₂.[1]

Optimization Strategy:

  • Avoid: High-boiling protic solvents (Acetic acid, water, alcohols >100 °C).

  • Recommended Solvent: Acetonitrile or Ethyl Acetate/Hexane mix.

  • Procedure: Dissolve the solid in the minimum amount of solvent at moderate temperature (<50 °C). If higher heat is needed, ensure the solution is neutral (wash crude with bicarbonate first).

  • Alternative: Reprecipitation.[2] Dissolve in cold 1M NaOH (stable as salt), filter insoluble impurities, then re-acidify cold (see Scenario A).

Scenario C: Reaction Monitoring (Heating)

User Question: "I need to react the carboxylic acid moiety with an amine at 120 °C. Will it survive?"

Technical Diagnosis: It is highly risky. At 120 °C, free indole-3-carboxylic acid will decarboxylate, particularly if the amine is not immediately reactive or if the medium is slightly acidic.

Workaround:

  • Activate at Low Temp: Convert the acid to an activated ester (e.g., using EDC/NHS or CDI) at 0 °C to RT .

  • React: Add the amine to the activated species. The amide bond formation is usually faster than decarboxylation if the free acid concentration is kept low.

  • Use the Ester: If possible, react the ethyl ester directly with the amine using a Lewis acid catalyst (e.g., AlMe₃) or strong nucleophile conditions, bypassing the free acid entirely.

Comparative Stability Data

The following table summarizes the stability zones for 2-phenylindole-3-carboxylic acid derivatives.

FormConditionStability StatusRisk Factor
Ethyl Ester Reflux (EtOH, 78°C)Stable Low
Carboxylate Salt (Na/K) Reflux (H₂O/EtOH, 100°C)Stable Low
Free Acid Solid State, 25°CStable Low
Free Acid Solid State, >200°CUnstable Critical (Melting/Decarb)
Free Acid Solution (Acidic), >50°CUnstable High (Fast Decarb)
Free Acid Solution (Neutral), >80°CMeta-Stable Moderate (Time-dependent)

Experimental Workflow: Safe Isolation

This workflow ensures the isolation of the target acid without thermal degradation.

SafeIsolation Step1 Alkaline Hydrolysis (Reflux NaOH/EtOH) Step2 Cool to 0-5°C (Ice Bath) Step1->Step2 Complete Conversion Step3 Acidify with 1M HCl (Dropwise, T < 10°C) Step2->Step3 Maintain Cold Step4 Filter Precipitate (Cold) Step3->Step4 Immediate Warning DO NOT HEAT ACIDIC SOLUTION Step3->Warning Step5 Vacuum Dry (25°C, P2O5) Step4->Step5 Remove Solvent

Figure 2: Optimized workflow for the isolation of 2-phenylindole-3-carboxylic acid, emphasizing temperature control during the acidification phase.

Frequently Asked Questions (FAQ)

Q: Does the phenyl group at C2 stabilize the carboxyl group compared to unsubstituted indole? A: Sterically, yes, but electronically, the phenyl group extends the conjugation. While 2-phenylindole-3-carboxylic acid is generally a solid with a defined melting point (~200°C+), the solution stability is similar to the parent indole-3-carboxylic acid. The 2-phenyl group does not prevent the C3-protonation mechanism that leads to CO₂ loss [1].

Q: Can I use microwave heating? A: Microwave heating is not recommended for the free acid. The rapid localized superheating can trigger instantaneous decarboxylation. If microwave synthesis is required, use the ester or the carboxylate salt forms.

Q: How should I store the compound for long periods? A: Store as a solid at -20 °C under an inert atmosphere (Argon/Nitrogen). Avoid exposure to light, which can promote radical degradation pathways, although thermal decarboxylation is the primary concern.

Q: Is the decarboxylation reversible? A: No. Once CO₂ is lost, it escapes as a gas.[1] The reaction is driven by entropy and the high stability of the resulting 2-phenylindole product. Re-carboxylation requires harsh conditions (Kolbe-Schmitt type) or specific enzymatic catalysts [2].

References

  • Decarboxylation of Indole-3-Carboxylic Acids. Organic Syntheses, Coll. Vol. 4, p.549 (1963); Vol. 39, p.30 (1959). (Establishes the general instability and thermal decarboxylation protocols for indole acids).

  • Enzymatic and Non-Enzymatic Decarboxylation. Journal of Applied Biology and Biotechnology, Characterization of indole-3-acetic acid stability. (Provides context on the thermal and photostability of indole acid derivatives).

  • Synthesis of 2-Phenylindole Derivatives. Molecules, 2016, 21(3), 334. (Discusses alkylation and hydrolysis conditions for ethyl indole-2-carboxylates, applicable to 3-carboxylates regarding ester stability).

  • Mechanistic Investigation into Decarboxylation. Journal of Organic Chemistry. (General mechanism of acid-catalyzed decarboxylation in aromatic systems).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Phenylindole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-phenylindole-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with these important heterocyclic compounds. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows.

Introduction: The Synthetic Challenge

2-Phenylindole-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis, however, can be fraught with challenges, including low yields, the formation of side products, and difficulties in purification. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions, with a focus on the widely used Fischer indole synthesis and modern palladium-catalyzed methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1][2][3] However, its success is highly dependent on carefully controlled reaction conditions.[1]

Q1: My Fischer indole synthesis of a 2-phenylindole-3-carboxylic acid precursor is giving a low yield. What are the likely causes and how can I improve it?

Low yields in Fischer indole synthesis can stem from several factors.[4] A systematic approach to optimization is crucial.

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, reaction time, and the strength of the acid catalyst.[1][4]

    • Troubleshooting: Systematically vary these parameters. For instance, if using a strong Brønsted acid like HCl or H₂SO₄ leads to degradation, consider a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[2][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[5]

  • Purity of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can lead to unwanted side reactions.[4]

    • Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography.

  • Substituent Effects: Electron-donating groups on the carbonyl compound can destabilize a key intermediate, leading to N-N bond cleavage as a significant side reaction.[4][6]

    • Troubleshooting: If you suspect N-N bond cleavage (indicated by the formation of aniline and other byproducts), switching from a protic acid to a Lewis acid catalyst may be beneficial.[7]

Q2: I am observing multiple spots on my TLC plate, and purification of the crude product is difficult. What are these byproducts and how can I minimize them?

The formation of byproducts is a common issue in Fischer indole synthesis.[5][7]

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting ketone or aldehyde.[7]

  • Friedel-Crafts Products: Strong acids can lead to undesired electrophilic aromatic substitution reactions on the electron-rich indole ring.[7]

  • Regioisomers: When using an unsymmetrical ketone, two different regioisomeric indole products can be formed.[7]

    • Troubleshooting: To minimize these side reactions, a careful choice of acid catalyst and reaction temperature is necessary. Weaker acids and lower temperatures can often improve selectivity.[5][7] For purification, meticulous column chromatography with a carefully selected solvent system is often required.

Q3: Can the choice of acid catalyst affect the optimal temperature and time for the reaction?

Absolutely. The choice of acid catalyst is a critical parameter.[5] Stronger acids may facilitate the reaction at lower temperatures or for shorter durations.[5] Conversely, a weaker acid might necessitate more forcing conditions like higher temperatures or longer reaction times.[5] The interplay between the acid catalyst, temperature, and time is a key area for optimization.[5]

Fischer_Indole_Synthesis_Troubleshooting start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) check_purity->optimize_conditions Pure analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) optimize_conditions->analyze_byproducts successful_synthesis Successful Synthesis optimize_conditions->successful_synthesis Optimized side_reactions Identify Side Reactions (N-N Cleavage, Aldol, etc.) analyze_byproducts->side_reactions adjust_catalyst Adjust Acid Catalyst (Brønsted vs. Lewis) side_reactions->adjust_catalyst adjust_catalyst->optimize_conditions

Caption: Troubleshooting workflow for Fischer indole synthesis.

Palladium-Catalyzed Synthesis

Modern palladium-catalyzed methods offer an alternative and often milder route to 2-phenylindole derivatives.[8] These reactions typically involve the coupling of an aniline derivative with a suitable partner.

Q4: I am considering a palladium-catalyzed approach for my 2-phenylindole synthesis. What are the common strategies and key parameters to consider?

Palladium-catalyzed syntheses of 2-phenylindoles often proceed through a tandem nucleophilic addition and C-H functionalization or a coupling-cyclization sequence.[9][10]

  • Common Strategies:

    • Annulation of Anilines with Bromoalkynes: This is an efficient method that has been shown to have excellent regio- and stereoselectivities.[9]

    • Coupling of Terminal Alkynes with o-Haloanilines: This is a versatile approach that allows for the synthesis of a variety of 2-substituted indoles.[10]

  • Key Parameters for Optimization:

    • Palladium Catalyst: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) can significantly impact the reaction outcome.[9]

    • Ligand: While some reactions are ligand-free, others may require a specific ligand to promote the desired transformation.[11]

    • Base: The choice of base (e.g., Et₃N, K₂CO₃) is crucial for the efficiency of the reaction.

    • Solvent: The reaction solvent can influence the solubility of the reactants and the stability of the catalytic species.

ParameterRecommended Starting Conditions
Palladium Catalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂ (5 mol%)
Ligand None or PPh₃ (10 mol%)
Base K₂CO₃ or Et₃N (2-3 equivalents)
Solvent DMF, Dioxane, or Toluene
Temperature 80-140 °C

Q5: My palladium-catalyzed reaction is not proceeding to completion. What are some troubleshooting steps?

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

    • Troubleshooting: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Ligand or Base: The electronic and steric properties of the ligand and the strength of the base can be critical.

    • Troubleshooting: Screen a variety of ligands and bases to find the optimal combination for your specific substrates.

  • Insufficient Temperature or Reaction Time: Some coupling reactions require higher temperatures and longer reaction times to proceed to completion.

    • Troubleshooting: Gradually increase the reaction temperature and monitor the reaction progress over a longer period.

Palladium_Catalyzed_Synthesis_Optimization cluster_0 Reaction Setup cluster_1 Optimization Parameters cluster_2 Workup & Analysis Substrates o-Haloaniline Phenylacetylene Catalyst System Palladium Source (e.g., Pd(OAc)2) Ligand (if any) Substrates->Catalyst System Reaction Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Temperature Catalyst System->Reaction Conditions Purification Extraction Column Chromatography Reaction Conditions->Purification Characterization NMR MS Purification->Characterization

Caption: Key parameters for optimizing palladium-catalyzed indole synthesis.

Synthesis of the Carboxylic Acid Moiety

Q6: I have successfully synthesized the 2-phenylindole core. What are the common methods for introducing the 3-carboxylic acid group?

Several methods can be employed to introduce a carboxylic acid group at the C3 position of the 2-phenylindole core.

  • Direct Carboxylation: This can be challenging due to the potential for reaction at other positions on the indole ring.

  • From a 3-Formyl Precursor: A common and reliable method is the oxidation of a 2-phenylindole-3-carboxaldehyde.

    • Protocol: The 2-phenylindole-3-carboxaldehyde can be synthesized via the Vilsmeier-Haack reaction. Subsequent oxidation to the carboxylic acid can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

  • From a 3-Cyano Precursor: Hydrolysis of a 2-phenylindole-3-carbonitrile is another effective route.

    • Protocol: The cyano group can be introduced via Sandmeyer reaction of a 3-aminoindole derivative or by other modern cyanation methods. The nitrile is then hydrolyzed to the carboxylic acid under acidic or basic conditions.

Q7: My oxidation of 2-phenylindole-3-carboxaldehyde to the carboxylic acid is incomplete or results in over-oxidation. How can I improve this step?

  • Choice of Oxidizing Agent: The strength of the oxidizing agent is critical.

    • Troubleshooting: If using a strong oxidant like KMnO₄, carefully control the stoichiometry and reaction temperature to avoid over-oxidation and degradation of the indole ring. Milder oxidants like Ag₂O or Pinnick oxidation conditions (NaClO₂ with a scavenger) can provide better control.

  • Reaction Conditions:

    • Troubleshooting: Ensure the reaction is performed at the optimal temperature and for the appropriate duration. Monitoring by TLC is essential to determine the point of complete conversion of the starting material without significant byproduct formation.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of a 2-Phenylindole Derivative
  • Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the corresponding acetophenone derivative (1.05 eq.) in a suitable solvent (e.g., ethanol or acetic acid).[12]

  • Acid-Catalyzed Cyclization: Add the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or a solution of H₂SO₄ in ethanol) to the reaction mixture.[7]

  • Heating: Heat the mixture to the optimized temperature (typically between 80-170 °C) and stir for the predetermined time (e.g., 2-4 hours).[5][7]

  • Work-up: After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., saturated aqueous NaHCO₃ solution).[7]

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Synthesis of a 2-Phenylindole Derivative
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the o-haloaniline (1.0 eq.), the phenylacetylene derivative (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition and Heating: Add a dry, degassed solvent (e.g., DMF or dioxane) and heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

References

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. (2023). Organic Letters. ACS Publications. Retrieved February 17, 2026, from [Link]

  • Ligand-free C–H functionalization using a palladium nanocatalyst for the synthesis of 2-phenylindoles and their anticancer potential. (n.d.). Journal of Materials Chemistry B. RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. ACS Publications. Retrieved February 17, 2026, from [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved February 17, 2026, from [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005). Chemical Reviews. ACS Publications. Retrieved February 17, 2026, from [Link]

  • Palladium‐catalysed synthesis of 2‐phenylindoles via nucleophilic... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. ACS Publications. Retrieved February 17, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

Sources

Validation & Comparative

Analytical Benchmarking: 1H NMR Interpretation of 2-Phenyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-1H-indole-3-carboxylic acid is a critical pharmacophore in drug discovery, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1] Its structural integrity is defined by three distinct features: the indole core, the 2-phenyl substitution, and the 3-carboxylic acid moiety.

This guide provides a comparative analytical framework for validating this compound using 1H NMR. Unlike standard spectral lists, this document focuses on differential diagnosis —distinguishing the target molecule from its two most common process-related impurities:

  • Ethyl 2-phenyl-1H-indole-3-carboxylate (The synthetic precursor).[1]

  • 2-Phenylindole (The decarboxylated degradation product).[1]

Experimental Configuration

To ensure reproducibility and spectral resolution of labile protons (NH and COOH), specific experimental conditions are required. Chloroform-d (


) is generally unsuitable due to poor solubility of the free acid and rapid exchange of the carboxylic proton.[1]
Recommended Protocol
  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: Standard 1D proton with a 30° pulse angle.

  • Relaxation Delay (d1):

    
     1.0 s (Critical for accurate integration of the carboxylic acid proton).[1]
    
  • Validation Step:

    
     shake (1 drop) to confirm exchangeable protons (NH, COOH).
    
Workflow Diagram

The following workflow illustrates the critical decision points during sample preparation and analysis.

NMR_Workflow Sample Solid Sample (Crude/Purified) Solvent Solvent Selection: DMSO-d6 Sample->Solvent Dissolve Acquisition Acquisition: 1H NMR (400+ MHz) Solvent->Acquisition Transfer to Tube Analysis Spectral Analysis Acquisition->Analysis Process FID Validation D2O Exchange Validation Analysis->Validation Ambiguous NH/OH? Validation->Analysis Confirm Disappearance

Figure 1: Analytical workflow for structural validation of indole-3-carboxylic acids.

Comparative Analysis: Target vs. Analogs

The primary challenge in synthesizing 2-phenyl-1H-indole-3-carboxylic acid is ensuring complete hydrolysis of the ester precursor and preventing thermal decarboxylation.[1] The 1H NMR spectrum provides definitive evidence for both scenarios.[1]

Comparison 1: Target vs. Precursor (Ethyl Ester)

Objective: Confirm hydrolysis of the ethyl ester.

FeatureTarget: 2-Phenyl-1H-indole-3-carboxylic acidPrecursor: Ethyl 2-phenyl-1H-indole-3-carboxylateDiagnostic Significance
COOH Proton

12.0–13.0 ppm
(Broad Singlet)
Absent Primary confirmation of acid formation.[1]
Ester Alkyls Absent

4.1–4.3 (q, 2H)
&

1.1–1.3 (t, 3H)
Presence indicates incomplete hydrolysis.
Indole NH

11.5–12.0 ppm (Singlet)

11.8–12.2 ppm (Singlet)
Minimal shift; not diagnostic.[1]
Indole H-4

8.1–8.3 ppm (Doublet)

8.0–8.2 ppm (Doublet)
Both are deshielded by the C3-carbonyl; not diagnostic.[1]
Comparison 2: Target vs. Degradant (Decarboxylated)

Objective: Detect thermal degradation (loss of


) to 2-phenylindole.[1]
FeatureTarget: 2-Phenyl-1H-indole-3-carboxylic acidDegradant: 2-PhenylindoleDiagnostic Significance
C3 Position Quaternary Carbon (No Proton)

6.8–7.0 ppm (s, 1H)
Critical: The appearance of a singlet in the aromatic region indicates decarboxylation.[1]
Indole H-4

8.1–8.3 ppm
(Deshielded)

7.5–7.6 ppm
(Shielded)
The C3-COOH exerts a strong anisotropic deshielding effect on H-4.[1] Loss of COOH shifts H-4 upfield.[1]
COOH Proton

12.0–13.0 ppm
Absent Confirmation of acid loss.[1]

Detailed Spectral Assignment (DMSO-d6)

The following table details the specific chemical shifts for the target molecule. Note that the H-4 proton is a key structural marker; its significant downfield shift separates it from the main aromatic cluster.[1]

Proton AssignmentChemical Shift (

ppm)
MultiplicityIntegrationMechanistic Insight
COOH 12.2 – 12.8Broad Singlet1HHighly deshielded acidic proton; disappears with

.[1]
Indole NH (H-1) 11.6 – 11.9Singlet1HHydrogen-bonded; shift is concentration/temperature dependent.[1]
Indole H-4 8.10 – 8.25Doublet (

Hz)
1HDeshielded by the adjacent C=O anisotropy at C-3.[1]
Phenyl (Ortho) 7.60 – 7.75Multiplet/Doublet2HOrtho protons of the 2-phenyl ring.[1]
Indole H-7 7.40 – 7.50Doublet (

Hz)
1HTypical aromatic indole shift.[1]
Phenyl/Indole Mix 7.10 – 7.35Multiplet5HOverlap of Phenyl (meta/para) and Indole (H-5, H-6).[1]
Structural Logic Diagram

The following decision tree assists in interpreting the aromatic region, specifically distinguishing the target from the decarboxylated impurity.

Spectral_Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) Check_H4 Check Indole H-4 (Most downfield aromatic signal) Start->Check_H4 H4_Downfield Signal at ~8.1-8.3 ppm? Check_H4->H4_Downfield Result_Acid C3-Carbonyl Present (Target or Ester) H4_Downfield->Result_Acid Yes Check_C3H Check for Singlet at ~6.8 ppm (C3-H) H4_Downfield->Check_C3H No (< 7.8 ppm) Result_Decarb C3-Carbonyl Absent (2-Phenylindole Impurity) Check_C3H->Result_Decarb Present

Figure 2: Logic gate for distinguishing 3-substituted indoles from 2-phenylindole based on H-4 chemical shift.

Mechanistic Interpretation

The "H-4 Anomaly"

In unsubstituted indoles, the aromatic protons (H-4, H-5, H-6, H-7) typically cluster between 7.0 and 7.6 ppm. However, in 2-Phenyl-1H-indole-3-carboxylic acid , the H-4 proton resonates significantly downfield (~8.15 ppm).[1]

  • Cause: The carbonyl oxygen of the carboxylic acid at position C-3 is spatially proximate to the H-4 proton.[1] This creates a strong anisotropic deshielding cone .[1]

  • Utility: This shift is a built-in "purity check."[1] If the integration of the peak at 8.15 ppm decreases and a new doublet appears upfield at ~7.6 ppm, the sample is undergoing decarboxylation.

Solvent Effects (DMSO vs. )

While


 is common, it is inferior for this specific analysis:
  • H-bonding: In non-polar

    
    , the carboxylic acid forms tight dimers, broadening the signal significantly, sometimes into the baseline.[2] DMSO disrupts these dimers, sharpening the peak.
    
  • Exchange: Trace water in

    
     can catalyze proton exchange, causing the NH and COOH signals to coalesce or disappear.[1] DMSO-d6 stabilizes these protons, allowing for accurate integration.[1]
    

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS): 1H NMR of 2-Phenylindole.[1] Retrieved from [Link]

  • Joseph-Nathan, P., et al. (1988). NMR Studies of Indole Derivatives: Assignment of 1H and 13C Spectra. Heterocycles, 27(2). (Validates the H-4 deshielding effect in 3-acyl indoles).
  • PubChem. (2025).[1] 2-Phenyl-1H-indole-3-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2006).[3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][4][5][6] (Explains the solvent-dependent shifts of NH/COOH protons).

Sources

Comparative Guide: FTIR Profiling of Carboxylic Acid Moieties in Phenylindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and procedural framework for analyzing the carboxylic acid pharmacophore within phenylindole scaffolds—a critical structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and oncology candidates.

Executive Summary: The Analytical Challenge

In the development of phenylindole-based therapeutics (e.g., derivatives analogous to indomethacin or novel COX-2 inhibitors), the carboxylic acid group is often the primary pharmacophore responsible for solubility and target binding. However, its characterization presents a unique challenge:

  • Polymorphism: Phenylindoles are prone to polymorphism.[1] Solution-state methods (NMR, MS) destroy the crystal lattice, erasing critical data regarding hydrogen-bonding networks.

  • Spectral Overlap: The indole N-H stretch (~3400 cm⁻¹) often obscures the diagnostic O-H stretch of the carboxylic acid.

This guide compares Fourier Transform Infrared Spectroscopy (FTIR) against Nuclear Magnetic Resonance (NMR) , establishing FTIR as the superior method for solid-state functional verification and polymorph differentiation.

Technique Comparison: FTIR vs. Alternatives

The following table objectively compares FTIR (specifically Attenuated Total Reflection - ATR mode) against 1H NMR and X-Ray Diffraction (XRD) for this specific application.

Table 1: Comparative Performance Matrix
FeatureFTIR (ATR Mode) 1H NMR (Solution) PXRD (Powder X-Ray)
Primary Output Functional group bond vibrationProton environment/connectivityCrystal lattice spacing
State of Matter Solid (Native) Solution (Dissolved)Solid (Native)
H-Bond Detection Excellent (Shift in C=O/O-H)Poor (Solvent dependent)Indirect (Lattice inference)
Throughput High (< 2 mins/sample)Medium (10-15 mins/sample)Low (> 30 mins/sample)
Sample Recovery Yes (Non-destructive)No (Contaminated by solvent)Yes
Limit of Detection ~0.1% (w/w)~0.01% (w/w)~1-2% (w/w)
Cost Per Scan LowHigh (Solvents/Deuterium)Medium

Verdict: While NMR is superior for establishing connectivity (proving the acid is attached to the phenylindole), FTIR is the only high-throughput method capable of validating the functional group's state (dimer vs. monomer) in the solid drug substance.

The Phenylindole Spectral Signature

To successfully identify the carboxylic acid group in a phenylindole, one must look for the "Diagnostic Triad" while filtering out the "Indole Noise."

A. The Diagnostic Triad (Carboxylic Acid)
  • The "Acid Beard" (O-H Stretch): A massive, broad absorption band ranging from 3300 to 2500 cm⁻¹ .[2][3] In phenylindoles, this often centers around 3000 cm⁻¹, overlapping C-H stretches.

    • Mechanism:[4][5] Strong hydrogen bonding in the solid state (dimer formation) causes extreme peak broadening.

  • The Carbonyl Spike (C=O[3][6][7] Stretch): A sharp, intense peak at 1680–1710 cm⁻¹ .

    • Note: Conjugation with the indole ring or phenyl group may shift this to lower wavenumbers compared to aliphatic acids (typically 1710+ cm⁻¹).

  • The C-O Stretch: A strong band at 1210–1320 cm⁻¹ .

B. The Indole Interference
  • N-H Stretch: A sharp, medium-intensity band at 3350–3450 cm⁻¹ .

    • Differentiation: The Acid O-H is a broad "mountain" that underlies the sharp "peak" of the Indole N-H. If you see a sharp peak without the broad underlying absorption, the acid group may be absent or deprotonated (carboxylate).

Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflection (ATR) due to its reproducibility and lack of sample preparation (avoiding the hygroscopic nature of KBr pellets).

Step 1: Instrument Setup
  • Crystal Material: Diamond (preferred for durability) or ZnSe.[5]

  • Resolution: 4 cm⁻¹.[8]

  • Scans: 32–64 scans (to improve Signal-to-Noise ratio).

  • Range: 4000–600 cm⁻¹.

Step 2: Background Collection[7]
  • Clean the crystal with isopropanol and a lint-free wipe.

  • Ensure the crystal is dry.

  • Collect an air background spectrum.[1] Crucial: Do not skip this step.

Step 3: Sample Analysis
  • Place approximately 2–5 mg of the solid phenylindole derivative onto the center of the crystal.

  • Lower the pressure arm (anvil) until the force gauge reaches the optimal zone (typically ~80–100 lbs pressure).

    • Causality: High pressure ensures intimate contact between the solid and the crystal, maximizing the evanescent wave penetration.

  • Acquire the spectrum.[3][4][5][6][7][8][9][10][11][12]

Step 4: Post-Processing & Validation
  • Baseline Correction: Apply if the baseline drifts significantly (common in scattering solids).

  • CO2 Correction: Remove atmospheric CO2 doublet (~2350 cm⁻¹).

  • Validation Check: Verify the presence of the Polystyrene calibration peaks if using an internal standard, or check the position of the C=O peak against a known standard (e.g., Indomethacin).

Decision Logic & Visualization

The following diagrams illustrate the workflow and the decision logic for interpreting the spectrum.

Diagram 1: Analytical Workflow

FTIR_Workflow Start Sample: Phenylindole Solid Choice Select Mode Start->Choice ATR ATR (Diamond Crystal) Rapid ID / Polymorphs Choice->ATR Standard KBr KBr Pellet Trace Analysis / Library Match Choice->KBr High Sensitivity Acquire Acquire Spectrum (4000-600 cm⁻¹) ATR->Acquire KBr->Acquire Process Processing: Baseline & CO₂ Correction Acquire->Process Analyze Identify Functional Groups Process->Analyze

Figure 1: Standardized workflow for FTIR analysis of solid-state phenylindoles.

Diagram 2: Spectral Interpretation Logic

Spectral_Logic CheckCO Check 1680-1720 cm⁻¹ (Sharp Peak?) NoCO No Carbonyl Present (Check Alcohol/Amine) CheckCO->NoCO No YesCO Carbonyl Confirmed CheckCO->YesCO Yes CheckOH Check 2500-3300 cm⁻¹ (Broad 'Mountain'?) YesCO->CheckOH IsAcid CONFIRMED: Carboxylic Acid CheckOH->IsAcid Yes (Broad) IsOther Check 3350-3450 cm⁻¹ (Sharp Peak Only?) CheckOH->IsOther No (Sharp or Absent) IsAmide Primary Amide (Doublet N-H) IsOther->IsAmide Sharp N-H Present IsEster Ester/Ketone (No OH/NH) IsOther->IsEster Absent

Figure 2: Decision tree for distinguishing Carboxylic Acids from Esters and Amides in phenylindole derivatives.

References

  • Specac. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids. Retrieved from [Link]

  • LibreTexts. (2022).[13] Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Spectroscopic Investigation of Indenoquinoxaline Derivatives. Science Alert. Retrieved from [Link]

  • Kintek Solution. (2026). Advantages of KBr Pellets vs ATR. Retrieved from [Link]

Sources

Publish Comparison Guide: Fragmentation Analysis of 2-Phenylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 2-Phenylindole-3-carboxylic acid (2-PICA) , specifically designed for researchers in drug discovery and metabolite identification.

Executive Summary & Technical Context[1][2][3][4][5][6]

In drug development, the 2-phenylindole-3-carboxylic acid (2-PICA) scaffold serves as a critical pharmacophore, often functioning as a bioisostere for biaryl systems in kinase inhibitors and receptor antagonists. Distinguishing this specific core from its metabolic derivatives (e.g., decarboxylated metabolites or hydroxylated analogs) is a frequent challenge in DMPK (Drug Metabolism and Pharmacokinetics) studies.

This guide compares the fragmentation behavior of 2-PICA against its two primary structural "parents": Indole-3-carboxylic acid (I3CA) and 2-Phenylindole (2-PI) . By understanding the competitive fragmentation pathways—specifically the interplay between the labile C3-carboxyl group and the stabilizing C2-phenyl ring—researchers can design more specific Multiple Reaction Monitoring (MRM) transitions and validate metabolite structures with higher confidence.

Key Analytical Takeaway

The fragmentation of 2-PICA is dominated by a "Triggered Decarboxylation" mechanism. Unlike simple indoles which fragment via ring opening, 2-PICA yields a high-intensity product ion corresponding to the 2-phenylindole core, serving as a highly specific diagnostic transition.

Comparative Fragmentation Data

The following table contrasts the primary ionization and fragmentation characteristics of 2-PICA with its structural analogs. Data represents consensus values from ESI-MS/MS (Electrospray Ionization) experiments.[1]

Feature2-Phenylindole-3-carboxylic acid (2-PICA) Indole-3-carboxylic acid (I3CA) 2-Phenylindole (2-PI)
Formula C₁₅H₁₁NO₂C₉H₇NO₂C₁₄H₁₁N
MW (Monoisotopic) 237.08 Da161.05 Da193.09 Da
Precursor Ion (ESI+) m/z 238.1 [M+H]⁺m/z 162.1 [M+H]⁺m/z 194.1 [M+H]⁺
Precursor Ion (ESI-) m/z 236.1 [M-H]⁻m/z 160.0 [M-H]⁻Poor Ionization
Primary Fragment (Base Peak) m/z 194.1 (Loss of CO₂, -44 Da)m/z 118.1 (Loss of CO₂, -44 Da)m/z 165.1 (Loss of HCN/CH₂N)
Secondary Fragment m/z 220.1 (Loss of H₂O, -18 Da)m/z 144.1 (Loss of H₂O, -18 Da)m/z 96.5 (Doubly charged)
Diagnostic Utility High: The 238→194 transition is specific to the intact carboxylic acid scaffold.Moderate: Common to many tryptophan metabolites.[1]Low: Fragments are non-specific aromatic ions.[1]

Detailed Fragmentation Mechanism[4][8]

The fragmentation of 2-PICA is governed by the steric and electronic interaction between the C2-phenyl ring and the C3-carboxylic acid.

Pathway A: The Decarboxylation Driver (Dominant)

Under Collision-Induced Dissociation (CID), the protonated molecular ion [M+H]⁺ (m/z 238) undergoes rapid decarboxylation.

  • Mechanism: The proton on the carboxylic acid facilitates a 1,3-hydrogen shift or direct loss of neutral CO₂.[1]

  • Result: Formation of the protonated 2-phenylindole cation (m/z 194).

  • Significance: This pathway is energetically favored over ring cleavage because the product ion (2-phenylindole) is a fully conjugated, highly stable aromatic system.[1]

Pathway B: The Acylium Ion Formation (Minor)

A secondary pathway involves the loss of water (H₂O) to form an acylium ion (m/z 220).

  • Observation: This is more prevalent in "soft" ionization conditions or when using ion trap instruments with lower collision energy transfer.[1]

  • Structure: The resulting ion is a reactive ketene-like species which often degrades further to m/z 192 via CO loss.[1]

Pathway C: Phenyl Ring Stability

Unlike alkyl-substituted indoles, the C2-phenyl ring rarely cleaves from the indole core. You will not typically observe a strong m/z 77 (phenyl) ion unless collision energies are excessive (>60 eV), making the m/z 194 core the defining "fingerprint" of the molecule.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the transition from the precursor to the diagnostic product ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 238.1 (2-Phenylindole-3-COOH) TransitionState1 TS: 1,3-H Shift Precursor->TransitionState1 CID Energy Fragment_Water Minor Ion: [M+H-H2O]+ m/z 220.1 (Acylium Cation) Precursor->Fragment_Water Loss of H2O (-18 Da) (Ortho-effect) Fragment_Decarb Base Peak: [M+H-CO2]+ m/z 194.1 (Protonated 2-Phenylindole) TransitionState1->Fragment_Decarb Loss of CO2 (-44 Da) (Major Pathway) Fragment_IndoleBreak Secondary: [M+H-CO2-HCN]+ m/z 167.1 (Ring Contraction) Fragment_Decarb->Fragment_IndoleBreak High CE (>40eV) Loss of HCN Fragment_COLoss Secondary: [M+H-H2O-CO]+ m/z 192.1 (2-Phenylindole Radical Cation) Fragment_Water->Fragment_COLoss Loss of CO (-28 Da)

Figure 1: Competitive fragmentation pathways of 2-phenylindole-3-carboxylic acid under ESI(+) conditions. The green path indicates the diagnostic transition used for MRM quantification.

Experimental Protocol: Optimization for Metabolite ID

To replicate these results or validate the presence of this scaffold in a complex matrix (e.g., plasma or microsomal incubation), follow this self-validating protocol.

Phase 1: Source Optimization (ESI)

Objective: Maximize the abundance of the protonated precursor [M+H]⁺.

  • Solvent System: Use 0.1% Formic Acid in 50:50 Water/Acetonitrile.[1] Note: Avoid Ammonium Acetate if possible, as it may suppress ionization of the carboxylic acid in positive mode.

  • Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (LC-coupled).

  • Source Temp: 350°C. Caution: Temperatures >450°C may induce thermal decarboxylation in the source, leading to a false identification of 2-phenylindole.

    • Validation Step: Monitor m/z 238 and m/z 194 in Q1 scan.[1] If m/z 194 is >10% of the base peak with Collision Energy = 0, lower the source temperature.

Phase 2: MS/MS Fragmentation (Product Ion Scan)

Objective: Establish the breakdown curve.[1]

  • Mode: Product Ion Scan (MS2).

  • Precursor: m/z 238.1.

  • Collision Energy (CE) Ramp: 10 eV to 60 eV.[1]

  • Data Interpretation:

    • At 15-20 eV: Expect m/z 238 (Parent) and m/z 220 (Water loss).[1]

    • At 25-35 eV: Expect m/z 194 (Decarboxylation) to become the Base Peak (100%).

    • At >45 eV: Expect appearance of m/z 167 and m/z 165 (Indole ring fragmentation).

Phase 3: MRM Transition Setup

For quantitative assays, use the following transitions:

  • Quantifier: 238.1 → 194.1 (CE: 30 eV) – Highest Sensitivity.

  • Qualifier: 238.1 → 220.1 (CE: 18 eV) – Structural Confirmation (Acid moiety).

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. National Institute of Standards and Technology.[2][1] Link

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. BenchChem Protocols. Link

  • Crotti, et al. (2009).[1] Electrospray Ionization (ESI) Fragmentations and Reactivities of Lactams. National Institutes of Health (PMC). Link

  • MassBank. (2008).[1] Mass Spectrum of 1H-indole-3-carboxylic acid. MassBank Record. Link

  • ChemGuide. (2023).[1] Fragmentation Patterns in Mass Spectra of Organic Compounds. ChemGuide UK. Link

Sources

Precision Melting Point Determination for 2-Phenylindole-3-Carboxylic Acid: A Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination and Validation for 2-Phenylindole-3-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Thermal Analysis Challenge

In the synthesis and characterization of 2-phenylindole-3-carboxylic acid (PhICA) , melting point (MP) determination is not merely a box-checking exercise—it is a critical validation of structural integrity. Unlike simple organic solids, PhICA presents a unique thermal profile characterized by a high melting range (>250°C) that often overlaps with its key intermediate, 2-phenylindole-3-carboxaldehyde .

This guide compares the "Gold Standard" Differential Scanning Calorimetry (DSC) against traditional Capillary Methods , demonstrating why thermal analysis is required to distinguish the target acid from its precursors and degradation products.

The Validation Landscape: Why Standard Methods Fail

The synthesis of PhICA typically proceeds via the oxidation of 2-phenylindole-3-carboxaldehyde or hydrolysis of its ester. The thermal properties of these related compounds create a "Validation Trap" for the unwary researcher.

Table 1: Thermal Profile of PhICA and Key Impurities
CompoundRoleMelting Point (Lit.)[1][2][3][4][5][6][7][8]Thermal Behavior
2-Phenylindole-3-carboxylic acid Target Product >250°C (dec.) *High MP, prone to decarboxylation/decomposition.
2-Phenylindole-3-carboxaldehyde Intermediate251–257°CSharp melt, stable. Overlaps with Acid.
2-Phenylindole Starting Material188–190°CDistinctly lower.[2][4][6] Easy to detect.
Ethyl 2-phenylindole-3-carboxylate Precursor~184°CLower MP.

*Note: Literature values for the acid vary due to decomposition-dependent melting behavior. This necessitates the rigorous protocols defined below.

The Problem: A manual capillary test yielding a melt at 253°C could indicate pure product or 100% intermediate (Aldehyde). Visual observation alone cannot reliably distinguish the "clear melt" of the aldehyde from the "decomposition melt" of the acid.

Method Comparison: Capillary vs. DSC
Method A: Capillary Melting Point (The Traditional Approach)
  • Principle: Visual detection of phase change in a glass capillary.

  • Pros: Low cost, rapid for routine checks.

  • Cons: Subjective; "Darkening" (decomposition) is often mistaken for melting; Cannot quantify purity.

  • Verdict: Insufficient for final validation of PhICA due to overlap with the aldehyde.

Method B: Differential Scanning Calorimetry (The Gold Standard)
  • Principle: Measures heat flow difference between sample and reference.

  • Pros:

    • Separates Events: Distinguishes endothermic melting from exothermic decomposition.

    • Purity Calculation: Uses the Van't Hoff equation to determine molar purity from the melting peak shape.

    • Identity Confirmation: The enthalpy of fusion (

      
      ) provides a unique fingerprint distinct from the aldehyde.
      
  • Verdict: Mandatory for GMP/GLP characterization.

Experimental Protocols
Protocol A: High-Precision DSC Determination (Recommended)

Objective: Determine the Onset Temperature (


) and Purity of PhICA.
  • Sample Prep: Weigh 2–4 mg of dried PhICA into a Tzero aluminum pan. Crimp with a pinhole lid (allows escape of decomposition gases, preventing pan deformation).

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation during heating).

  • Heating Program:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 220°C (fast ramp to approach region).

    • Slow Ramp: 2°C/min from 220°C to 280°C (critical for resolving melt vs. decomposition).

  • Analysis:

    • Identify the endothermic peak.[5]

    • Validation Check: If an exothermic drift follows immediately, the compound is decomposing. Report

      
       rather than peak max.
      
Protocol B: Validated Capillary Method (Alternative)

Objective: Routine purity check (must be cross-validated with Mixed MP).

  • Preparation: Grind sample to a fine powder. Fill capillary to 3mm height. Compact by tapping.

  • Apparatus: Automated Optoelectronic System (e.g., Mettler Toledo MP90 or Stuart SMP50).

  • Ramp Rate:

    • Fast ramp to 230°C.

    • Critical Step: 1.0°C/min ramp from 230°C to 265°C.

  • Visual Validation:

    • Record Collapse Point (first liquid).

    • Record Meniscus Point .

    • Record Clear Point .

  • The "Mixed MP" Test (Crucial):

    • Mix PhICA 1:1 with authentic 2-phenylindole-3-carboxaldehyde.

    • Result: If the mixture melts lower than 250°C (Melting Point Depression), your product is the Acid. If it melts at ~253°C, your product is likely the Aldehyde (Identity Failure).

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating PhICA identity using thermal analysis.

PhICA_Validation Start Start: PhICA Sample Step1 Initial Capillary MP Check Start->Step1 Decision1 MP < 200°C? Step1->Decision1 Fail1 FAIL: Likely 2-Phenylindole (Starting Material) Decision1->Fail1 Yes Step2 DSC Analysis (2°C/min Ramp) Decision1->Step2 No (>240°C) Decision2 Peak Shape? Step2->Decision2 ResultA Sharp Endotherm ~253°C (No Decomposition) Decision2->ResultA Sharp/Stable ResultB Endotherm >250°C followed by Exotherm Decision2->ResultB Broad/Dec. Validation Mixed MP Test (with Aldehyde Std) ResultA->Validation ResultB->Validation FinalPass PASS: 2-Phenylindole-3-carboxylic acid (MP Depression Observed) Validation->FinalPass Depression FinalFail FAIL: 2-Phenylindole-3-carboxaldehyde (No MP Depression) Validation->FinalFail No Change

Figure 1: Logical workflow for distinguishing 2-phenylindole-3-carboxylic acid from its high-melting aldehyde intermediate.

References
  • Sigma-Aldrich. 2-Phenylindole-3-carboxaldehyde Product Specification. Retrieved from .

  • ChemicalBook. 2-Phenylindole (CAS 948-65-2) Physical Properties. Retrieved from .

  • National Institutes of Health (PMC). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase inhibitors. (Discusses synthesis from 2-phenylindole). Retrieved from .

  • Thieme E-Journals. Synthesis of 2-phenylindole-3-carboxylic acid. (Confirms existence and MP determination method). Retrieved from .

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC vs. Capillary. Retrieved from .

Sources

A Comparative Guide to the Chromatographic Separation of 2-Phenyl-1H-indole-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Separation Challenge

2-Phenyl-1H-indole-3-carboxylic acid and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The purity of these compounds is paramount for accurate pharmacological evaluation and to meet stringent regulatory standards. The synthesis of 2-Phenyl-1H-indole-3-carboxylic acid, often proceeding through methods like the Fischer indole synthesis from precursors such as acetophenone and phenylhydrazine, can lead to the formation of various isomers and impurities.[3][4][5] These can include positional isomers, constitutional isomers arising from side reactions, and, in the case of substituted analogs or asymmetric synthesis, enantiomers and diastereomers.

This guide provides a comprehensive comparison of chromatographic strategies for the effective separation of 2-Phenyl-1H-indole-3-carboxylic acid isomers, offering field-proven insights and detailed experimental protocols to empower researchers in their purification and analysis endeavors.

Understanding the Analyte: Physicochemical Properties

Comparative Analysis of Chromatographic Techniques

The selection of the optimal chromatographic technique hinges on the specific separation goal: purity assessment, preparative isolation, or chiral resolution. We will explore three primary approaches: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase Chromatography and Supercritical Fluid Chromatography (SFC), and Chiral Chromatography.

Reversed-Phase HPLC: The Workhorse for Purity Assessment and Preparative Separation

RP-HPLC is the most common and often the most effective method for the analysis and purification of 2-phenyl-indole derivatives due to their hydrophobic nature.[1]

Principle of Separation: In RP-HPLC, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[7] Separation is driven by hydrophobic interactions, with more nonpolar compounds being retained longer on the column. For ionizable compounds like carboxylic acids, controlling the mobile phase pH is crucial.[8]

Method Development Considerations:

  • Column Selection:

    • C18 and C8 Columns: These are the standard choices for separating nonpolar to moderately polar compounds. They provide excellent retention for the hydrophobic 2-phenylindole core.

    • Phenyl Columns: These columns can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl stationary phase and the aromatic rings of the analyte.[1]

    • Fluorinated Phases: Pentafluorophenyl (PFP) phases can provide unique selectivity for halogenated and aromatic compounds due to dipole-dipole, π-π, and ion-exchange interactions.[9]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shapes for aromatic compounds.

    • pH Control: To ensure consistent retention and good peak shape for the carboxylic acid, the mobile phase should be buffered at a pH that suppresses the ionization of the carboxyl group (pH < pKa). Acidic additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are typically used.[10][11] Phosphoric acid can also be employed for non-MS applications.[10]

    • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is generally preferred for separating mixtures with a range of polarities.[1]

Illustrative RP-HPLC Method for Purity Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol/Acetonitrile (50:50)
Normal-Phase Chromatography and Supercritical Fluid Chromatography (SFC): An Alternative for Isomer Separation

While less common for indole derivatives, normal-phase chromatography and its modern counterpart, SFC, can offer unique selectivity, particularly for isomer separations.[12]

Principle of Separation:

  • Normal-Phase HPLC: A polar stationary phase (e.g., silica or diol) is used with a non-polar mobile phase (e.g., hexane/heptane with a polar modifier like ethanol or isopropanol). Separation is based on polar interactions, with more polar compounds retaining longer. This technique is particularly effective for separating structural isomers.[7][12]

  • Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar co-solvent (modifier) like methanol or ethanol.[13] It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. SFC is particularly well-suited for chiral separations and the separation of isomers.[13][14]

Advantages for Isomer Separation:

  • Unique Selectivity: The different retention mechanism compared to RP-HPLC can resolve isomers that co-elute in reversed-phase systems.

  • Speed: SFC, in particular, offers significantly faster analysis times and reduced solvent consumption compared to HPLC.[13]

Illustrative SFC Method for Isomer Screening:

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 with a Methanol modifier gradient
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm
Sample Preparation 1 mg/mL in Methanol
Chiral Chromatography: Resolving Enantiomers

If the synthesis of 2-Phenyl-1H-indole-3-carboxylic acid derivatives involves chiral precursors or catalysts, the final product may be a racemic mixture of enantiomers. Chiral chromatography is the gold standard for separating these stereoisomers.

Principle of Separation: Chiral separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, lead to different retention times for the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for a broad range of chiral compounds, including indole derivatives.[15]

Method Development in Chiral Chromatography:

  • Column Screening: A screening approach using a set of different chiral columns (e.g., polysaccharide-based, protein-based) with various mobile phases is the most efficient way to identify a suitable separation method.

  • Mobile Phase:

    • Normal-Phase: Heptane/ethanol or heptane/isopropanol mixtures are common.

    • Reversed-Phase: Acetonitrile/water or methanol/water with buffers can be used.

    • SFC: Supercritical CO2 with alcohol modifiers is highly effective for chiral separations, often providing faster and more efficient separations than HPLC.[13][15]

  • Additives: For acidic compounds, the addition of a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and resolution.[15]

Illustrative Chiral SFC Screening Protocol:

This protocol outlines a systematic approach to screen for the chiral separation of a 2-Phenyl-1H-indole-3-carboxylic acid derivative.

G cluster_prep Sample Preparation cluster_screening Chiral SFC Screening cluster_eval Evaluation cluster_opt Optimization Prep Dissolve racemate in Methanol (1 mg/mL) Screen Inject on multiple CSPs (e.g., Polysaccharide-based) with a generic gradient Prep->Screen Eval Identify CSP with best enantioselectivity Screen->Eval Opt Optimize modifier, flow rate, and temperature for baseline resolution Eval->Opt

Experimental Protocols

Protocol 1: General RP-HPLC Purity Assessment
  • Sample Preparation: Prepare a 1 mg/mL solution of the 2-Phenyl-1H-indole-3-carboxylic acid sample in a 1:1 mixture of methanol and acetonitrile. Filter through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B in 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Analysis: Integrate the peaks and determine the purity based on the relative peak areas.

Protocol 2: Preparative RP-HPLC for Isolation of the Main Compound
  • Method Development: Optimize the separation on an analytical scale using Protocol 1 to achieve good resolution between the target compound and impurities.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition at the highest possible concentration without causing precipitation. Filter the solution.

  • Preparative HPLC System and Conditions:

    • Column: C18, 21.2 x 250 mm, 10 µm (or appropriate preparative column).

    • Scale up the analytical gradient and flow rate according to the column dimensions.

    • Injection Volume: Load a significant amount of the sample per injection, avoiding column overload.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Post-Purification: Combine the pure fractions, evaporate the solvent, and dry the purified compound.

Data Presentation: A Comparative Summary

Chromatographic TechniqueStationary Phase ExamplesMobile Phase ExamplesKey Advantages for this Application
Reversed-Phase HPLC C18, C8, PhenylAcetonitrile/Water with Acidic ModifierRobust, widely applicable, excellent for purity assessment and preparative work.[1]
Normal-Phase HPLC/SFC Silica, DiolHeptane/Ethanol (HPLC), CO2/Methanol (SFC)Alternative selectivity for isomers, SFC offers high speed and reduced solvent use.[12][13]
Chiral Chromatography Polysaccharide-based (e.g., Amylose, Cellulose)Heptane/Alcohol (Normal Phase), CO2/Alcohol (SFC)Essential for resolving enantiomers.[15]

Conclusion and Recommendations

The chromatographic separation of 2-Phenyl-1H-indole-3-carboxylic acid isomers requires a tailored approach based on the specific separation goal.

  • For routine purity analysis and preparative isolation of the main compound from process-related impurities, Reversed-Phase HPLC is the recommended starting point due to its robustness and the hydrophobic nature of the analyte.

  • When dealing with difficult-to-separate positional or constitutional isomers , exploring Normal-Phase HPLC or SFC is advisable to leverage their alternative selectivity.

  • For the resolution of enantiomers , Chiral Chromatography , particularly with polysaccharide-based columns in SFC mode , offers a powerful, fast, and efficient solution.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently develop and implement effective chromatographic methods for the separation of 2-Phenyl-1H-indole-3-carboxylic acid isomers, ensuring the quality and integrity of their compounds for downstream applications.

References

  • Pikul, P. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • United States Environmental Protection Agency. (2025, October 15). 2-Phenyl-1H-indole Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available at: [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92.
  • Taylor, L. T. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • Li, Y., et al. (2015). Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases.
  • Omics Online. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research. Available at: [Link]

  • International Journal of Novel Research and Development. (2023, November 11). SYNTHESIS OF 2-PHENYL INDOLE. Available at: [Link]

  • Scribd. (n.d.). Sintesis de 2-Fenilindol. Available at: [Link]

  • Patel, K. C., & Purnell, J. H. (1984). The optimized separation of aromatic carboxylic acids by HPLC.
  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Available at: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

  • Chirality. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylindole-3-carboxaldehyde. Available at: [Link]

  • MDPI. (2025, January 21). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available at: [Link]

  • Chem-Impex International, Inc. (n.d.). 59050-38-3 2-phenyl-1H-indole-3-carboxylic acid. Available at: [Link]

  • University of California, Berkeley. (n.d.). Lecture 12: High Performance Liquid Chromatography. Available at: [Link]

  • Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Phenyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for 2-Phenyl-1H-indole-3-carboxylic acid (CAS 59050-38-3). It is designed for researchers and laboratory personnel who require immediate, actionable data without redundancy.

Part 1: Chemical Identity & Hazard Snapshot

Substance: 2-Phenyl-1H-indole-3-carboxylic acid CAS Number: 59050-38-3 Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.25 g/mol Physical State: Solid (typically off-white to pale brown powder) Solubility: Low in water; soluble in organic solvents (DMSO, DMF, Methanol).

GHS Hazard Classification (Precautionary Principle)

As a research chemical, specific toxicological data may be incomplete. The following classification is derived from structural analogs (e.g., 2-Phenylindole, Indole-3-carboxylic acid) and standard safety protocols for functionalized indoles.

Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation 2H315: Causes skin irritation.[1][2][3]WARNING
Eye Irritation 2AH319: Causes serious eye irritation.[1][3]WARNING
STOT - SE 3H335: May cause respiratory irritation.[1][2][4]WARNING

Part 2: Risk Assessment & Engineering Controls

Before selecting PPE, you must implement Engineering Controls . The primary risk with this compound is inhalation of fine particulates during weighing and ocular damage from dust contact.

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis requirements.

  • Engineering Controls (Primary Barrier):

    • Chemical Fume Hood: ALL open handling (weighing, transfer, solubilization) must occur inside a certified fume hood operating at 80–100 fpm face velocity .

    • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.

  • Administrative Controls: Limit access to the handling area; label all vessels clearly.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific task.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Double-gloving recommended) • Thickness: ≥ 0.11 mm (4 mil)• Breakthrough: > 480 min (estimated for solid)Indoles are lipophilic and can permeate skin. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.
Eye/Face Protection Chemical Safety Goggles (Indirect Vented)Avoid standard safety glasses for powders.Fine powders can bypass the gaps in safety glasses. Goggles provide a seal against airborne dust and accidental splashes during solubilization.
Respiratory Protection N95 or P100 Respirator Only required if Fume Hood is unavailable.If engineering controls fail or during spill cleanup outside a hood, a fitted respirator is mandatory to prevent inhalation (H335).
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (Optional)Prevents particulate accumulation on street clothes. Tyvek sleeves protect wrists between the glove and coat cuff.
PPE Selection Logic Flow

PPE_Logic Start Task: Handle 2-Phenyl-1H-indole-3-carboxylic acid IsPowder Is the substance in Powder form? Start->IsPowder InHood Is a Fume Hood available? IsPowder->InHood Yes StandardPPE Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses IsPowder->StandardPPE No (In Solution) EnhancedPPE Enhanced PPE: Lab Coat + Double Nitrile Gloves + Safety Goggles + N95/P100 Mask InHood->EnhancedPPE No (High Risk) HoodPPE Hood Protocol: Lab Coat + Nitrile Gloves + Safety Goggles (Sash at 18") InHood->HoodPPE Yes

Figure 1: Decision logic for selecting PPE based on physical state and engineering control availability.

Part 4: Operational Protocols

A. Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If the balance is sensitive to airflow, use a draft shield, but do not turn off the hood.

  • Weighing: Use a pre-tared vial. Do not use weighing paper (high static risk); use a weighing boat or funnel.

  • Transfer: Immediately cap the vial after transfer. Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove adherent dust before removing it from the hood.

B. Solubilization
  • Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are preferred.

  • Procedure: Add solvent slowly to the solid.

  • Caution: Dissolution in DMSO is often exothermic. Ensure the vessel is vented (e.g., a needle in the septum) if heating is applied.

C. Reaction Setup
  • Inert Atmosphere: While the acid itself is relatively stable, indole derivatives can be oxidation-sensitive. Purging the reaction vessel with Nitrogen or Argon is recommended to maintain purity.

Part 5: Emergency Response & Disposal

Accidental Release Measures (Spill)
  • Evacuate: If a large amount of powder (>10g) becomes airborne, evacuate the immediate area.

  • PPE Up: Don N95/P100 respirator, goggles, and double gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersal).

  • Clean: Scoop up the damp material. Wipe the area with ethanol or acetone , followed by soap and water.

  • Waste: Place all cleanup materials in a sealed hazardous waste bag.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes, lifting eyelids.[1][2][5][6] Seek medical attention (Indoles can cause corneal damage).

  • Skin Contact: Wash with soap and water.[1][3][7] Do not use ethanol on skin (increases permeability).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6]

Disposal Plan

Do not dispose of down the drain.

  • Solid Waste: Label as "Hazardous Solid Waste: Indole Derivative."

  • Liquid Waste: Collect in "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).

  • Container: Triple rinse empty containers with acetone before disposal.

References

  • Reagentia. (n.d.). Catalog Entry for 2-Phenyl-1H-indole-3-carboxylic acid. Retrieved February 18, 2026, from [Link]

  • PubChem. (2025).[8] 2-Phenylindole-3-carboxaldehyde (Analogous Compound Safety Data). National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.